1-Methyl-1H-imidazole-5-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-7-2-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAOJVURKEWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332840 | |
| Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23585-00-4 | |
| Record name | 1-Methyl-1H-imidazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazole nucleus is a crucial pharmacophore found in numerous clinically approved drugs, while the carbohydrazide moiety is a versatile functional group known for its diverse biological activities. This document details the synthesis, characterization, and physicochemical properties of this compound, offering a foundational resource for researchers exploring its potential applications.
Core Physicochemical Characteristics
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be established through chemical database records and predicted through computational models.
| Property | Value | Source |
| CAS Number | 23585-00-4 | Santa Cruz Biotechnology |
| Molecular Formula | C₅H₈N₄O | Santa Cruz Biotechnology |
| Molecular Weight | 140.15 g/mol | Santa Cruz Biotechnology |
| Monoisotopic Mass | 140.06981 Da | PubChemLite |
| SMILES | CN1C=NC=C1C(=O)NN | PubChemLite |
| InChI Key | CFIAOJVURKEWPG-UHFFFAOYSA-N | PubChemLite |
| Predicted XlogP | -1.1 | PubChemLite |
| Predicted Hydrogen Bond Donors | 2 | PubChemLite |
| Predicted Hydrogen Bond Acceptors | 3 | PubChemLite |
| Predicted Rotatable Bond Count | 1 | PubChemLite |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 1-Methyl-1H-imidazole-5-carboxylic acid. This method is adapted from established procedures for the synthesis of similar carbohydrazide derivatives.
Step 1: Esterification of 1-Methyl-1H-imidazole-5-carboxylic acid
The first step involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, typically carried out in the presence of an alcohol and a catalytic amount of strong acid.
Protocol:
-
To a solution of 1-Methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in methanol or ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrazinolysis of the Ester
The resulting ester is then converted to the target carbohydrazide by reaction with hydrazine hydrate.
Protocol:
-
Dissolve the synthesized methyl or ethyl 1-methyl-1H-imidazole-5-carboxylate (1 equivalent) in ethanol (10-20 volumes).
-
Add an excess of hydrazine hydrate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Synthetic pathway for this compound.
Physicochemical Characterization Workflow
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following experimental workflow outlines the key analytical techniques to be employed.
Purity Assessment
-
Thin Layer Chromatography (TLC): A rapid and straightforward method to assess the purity of the synthesized compound and to monitor the progress of the reactions. A suitable solvent system (e.g., ethyl acetate/methanol) should be developed to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point.
Structural Elucidation
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the molecular structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring, the methyl group, and the -NH and -NH₂ protons of the hydrazide moiety. The chemical shifts and coupling patterns will be characteristic of the compound's structure. For comparison, the predicted ¹H NMR spectrum of the related 1-methylimidazole in D₂O shows signals for the imidazole protons and the methyl group.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the imidazole ring and the methyl group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:
-
N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹).
-
C=O stretching vibration of the carbonyl group (around 1650-1680 cm⁻¹).
-
C=N and C=C stretching vibrations of the imidazole ring. The FT-IR spectrum of 1-methylimidazole shows characteristic peaks for the imidazole ring.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The NIST WebBook provides mass spectral data for 1-methylimidazole, which can serve as a reference for the fragmentation of the imidazole core.
Elemental Analysis
-
Combustion Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₅H₈N₄O.
Caption: Experimental workflow for the characterization of this compound.
Potential Applications and Future Directions
The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, carbohydrazide derivatives have been investigated for their therapeutic potential. The combination of these two moieties in this compound suggests that this compound could be a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to explore its biological activity profile and to synthesize derivatives with enhanced potency and selectivity.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- PubChemLite. This compound (C5H8N4O). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). [Link]
- NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
- NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
- SpectraBase. 1-Methylimidazole - Optional[FTIR] - Spectrum. [Link]
- Iqbal, M. A., et al. (2017). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 786-793.
- Dilek, G. (2021). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry, 45(4), 1141-1157.
A Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-Methyl-1H-imidazole-5-carbohydrazide, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its chemical identity, synthesis protocols, physicochemical properties, and its pivotal role as a scaffold in the synthesis of novel therapeutic agents.
Core Chemical Identity
This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a methyl group at the N-1 position prevents tautomerization, locking the molecule in a single isomeric form. The carbohydrazide functional group at the C-5 position is the key to its synthetic utility, serving as a nucleophilic handle for the construction of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 23585-00-4 | [1] |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| IUPAC Name | 3-methylimidazole-4-carbohydrazide | [2] |
| Synonyms | 1-methyl-1h-imidazole-5-carboxylic acid hydrazide | [2] |
| SMILES | CN1C=NC=C1C(=O)NN | [2] |
| InChIKey | CFIAOJVURKEWPG-UHFFFAOYSA-N | [2] |
Molecular Structure:
Caption: 2D Structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved via a two-step process starting from the corresponding carboxylic acid. This method is analogous to the synthesis of other carbohydrazides, such as adamantane-1-carbohydrazide.[3]
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for carbohydrazide synthesis.[3][4]
Step 1: Synthesis of Methyl 1-Methyl-1H-imidazole-5-carboxylate
-
To a solution of 1-Methyl-1H-imidazole-5-carboxylic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 1-methyl-1H-imidazole-5-carboxylate from the previous step in ethanol.
-
Add an excess of hydrazine hydrate (2-3 equivalents).
-
Reflux the reaction mixture for 3-5 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Causality and Mechanistic Insights
-
Esterification: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This facilitates the nucleophilic attack by methanol, leading to the formation of the methyl ester through a classic Fischer esterification mechanism.
-
Hydrazinolysis: The carbohydrazide is formed via nucleophilic acyl substitution. The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as a leaving group (methanol), yielding the stable carbohydrazide product.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for related compounds.
Predicted and Related Physicochemical Properties:
| Property | Value | Notes |
| Physical State | White to light yellow solid | Based on supplier information.[5] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The parent compound, 1-methylimidazole, is very soluble in water and ethanol.[6] |
| pKa (Conjugate Acid) | ~7.4 | The pKa of the conjugate acid of 1-methylimidazole is 7.4, indicating it is slightly more basic than imidazole.[7] |
| LogP (predicted) | -1.1 | Indicates a high degree of hydrophilicity.[2] |
Expected Spectroscopic Characteristics:
-
¹H NMR: Expect signals for the methyl protons (singlet, ~3.8 ppm), two distinct signals for the imidazole ring protons (singlets), and exchangeable protons for the -NH-NH₂ group.
-
¹³C NMR: Expect signals for the methyl carbon, the two imidazole ring carbons, the carbonyl carbon, and the carbon attached to the carbohydrazide group.
-
IR Spectroscopy: Key stretches would include N-H stretching from the hydrazide group (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=N and C=C stretching from the imidazole ring.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 141.07709.[2]
Applications in Medicinal Chemistry and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for synthesizing hydrazone derivatives. The imidazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[8] Similarly, the hydrazone linkage (-C=N-NH-C=O) is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]
Synthesis of Bioactive Hydrazones
The carbohydrazide functional group readily undergoes condensation reactions with aldehydes and ketones, typically under mild, acid-catalyzed conditions, to form stable hydrazone products.[9][10]
General Reaction Scheme:
Caption: Condensation reaction to form imidazole-based hydrazones.
This synthetic accessibility allows for the rapid generation of diverse chemical libraries for biological screening. By varying the aldehyde or ketone reactant, researchers can systematically modify the steric and electronic properties of the final molecule to optimize its interaction with biological targets.
Therapeutic Potential of Derivatives
-
Antimicrobial Agents: Hydrazone derivatives incorporating the imidazole scaffold have been synthesized and evaluated for their antibacterial properties. Certain compounds have shown significant efficacy against Gram-positive bacteria like S. aureus, with activity attributed to the inhibition of essential enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase.[11]
-
Anticancer Agents: Both imidazole and hydrazone motifs are found in various anticancer agents.[8] Derivatives of this compound can be designed as potential inhibitors of key cellular targets in cancer, such as protein kinases.[12][13] For instance, related benzimidazole-hydrazone hybrids have been investigated as multi-kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cell lines.[14][15]
-
Enzyme Inhibitors: The structural features of these derivatives make them suitable candidates for targeting various enzyme active sites. For example, related carbohydrazide derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), a target for type 2 diabetes treatment.[16]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
GHS Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[17]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[17]
-
Conclusion
This compound is a valuable and synthetically accessible building block for drug discovery and medicinal chemistry. Its stable 1-methylimidazole core combined with the reactive carbohydrazide handle provides a straightforward entry point to a diverse range of hydrazone derivatives. The established biological significance of both the imidazole and hydrazone scaffolds underscores the potential of these derivatives as novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug development programs.
References
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 27(21), 7244. [Link]
- Duong, B. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. ChemistrySelect, 4(41), 12151-12156. [Link]
- Onyinye, A. P. (2017). Hydrazones. IntechOpen. [Link]
- Dilek, N. (2022). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative properties. Turkish Journal of Chemistry, 46(2), 418-436. [Link]
- Ioannidis, S., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]
- ChemicalBook. (n.d.). 1-methylimidazole.
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]
- PubChem. (n.d.). This compound.
- Al-Ghorbani, M., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(18), 5849. [Link]
- LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge.
- Wikipedia. (2023). 1-Methylimidazole.
- Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5171. [Link]
- Husain, A., et al. (2015). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chilean Chemical Society, 60(2), 2910-2914. [Link]
- LibreTexts Chemistry. (2021). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives.
- Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3059. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. 1-methylimidazole [chemister.ru]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. pgsds.ictp.it [pgsds.ictp.it]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide: Pathways and Methodologies
Abstract
1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure combines the versatile imidazole scaffold, a common feature in numerous pharmaceuticals, with the reactive carbohydrazide moiety, a key precursor for synthesizing a wide array of bioactive molecules such as hydrazones, Schiff bases, and various heterocyclic systems.[1][2] The imidazole ring is a crucial component in drugs like the antifungal miconazole and the anticancer agent dacarbazine, while the hydrazide functional group is known for its role in antitubercular and antimicrobial agents.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed, field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Synthesis
The strategic value of this compound lies in its utility as a versatile intermediate. The N-methylated imidazole core provides a specific isomeric structure that is often explored in structure-activity relationship (SAR) studies for optimizing drug candidates, such as potent Jak2 inhibitors.[4][5] The carbohydrazide group serves as a reactive handle for molecular elaboration, enabling the construction of more complex derivatives. This guide focuses on the two most prevalent and reliable strategies for its synthesis:
-
Pathway A: A two-step sequence involving the esterification of a carboxylic acid precursor followed by hydrazinolysis.
-
Pathway B: A direct conversion from the carboxylic acid via an activated intermediate.
Each pathway will be examined with a focus on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.
Core Synthetic Pathways
The synthesis of this compound originates from its corresponding carboxylic acid or ester. The selection of a specific pathway often depends on the availability of starting materials, desired purity, and scalability.
Pathway A: Esterification-Hydrazinolysis Route
This is the most conventional and widely adopted method for preparing carbohydrazides.[1][6] It involves the initial conversion of the parent carboxylic acid, 1-Methyl-1H-imidazole-5-carboxylic acid, into a more reactive ester, typically a methyl or ethyl ester. This ester intermediate subsequently undergoes nucleophilic acyl substitution with hydrazine to yield the target carbohydrazide.
Caption: Workflow for the Esterification-Hydrazinolysis pathway.
The synthesis of the initial building block, 1-Methyl-1H-imidazole-5-carboxylic acid, can be achieved through various heterocyclization methods. One common approach involves the cyclization of appropriate precursors. For instance, benzimidazole derivatives with similar substitution patterns have been synthesized via one-pot reductive cyclization reactions.[7][8]
The conversion of the carboxylic acid to its methyl ester is a critical step to activate the carbonyl group for subsequent hydrazinolysis. While less reactive esters can lead to longer reaction times, this method generally prevents the formation of diacylhydrazine byproducts.[1]
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 1-methyl-1H-imidazole-5-carboxylate.[9] The product can be further purified by column chromatography or recrystallization if necessary.
Causality and Insights:
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Anhydrous Conditions: The reaction is an equilibrium process. Using excess methanol and removing water (either by a Dean-Stark trap or by using anhydrous reagents) drives the equilibrium towards the ester product.
-
Alternative Reagents: For substrates sensitive to strong acids, chemoselective methods using reagents like alkyl imidazole carbamates can be employed, which often proceed under milder conditions.[10][11]
This final step is a nucleophilic acyl substitution where hydrazine hydrate displaces the methoxy group of the ester to form the stable carbohydrazide. This is a standard and efficient method for generating hydrazides from esters.[12][13]
Protocol: Hydrazinolysis
-
Reaction Setup: Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in absolute ethanol (15-25 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) to the solution. An excess of hydrazine is used to ensure complete conversion and minimize potential side reactions.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The product often precipitates out of the solution upon formation or during cooling. Monitor completion by TLC.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and excess hydrazine. Dry the product under vacuum to yield this compound as a solid.[14]
Causality and Insights:
-
Solvent Choice: Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction. Its boiling point allows for a suitable reaction temperature.
-
Excess Hydrazine: Using an excess of hydrazine hydrate shifts the reaction equilibrium towards the product and helps to consume the ester completely.
Pathway B: Direct Conversion via Activated Esters
To circumvent the need for a separate esterification step, the carboxylic acid can be directly converted to the carbohydrazide. This is achieved by forming a highly reactive "activated ester" or mixed anhydride in situ, which then readily reacts with hydrazine.[1][15] This method can be more efficient in terms of step economy.
Caption: Workflow for the Direct Conversion pathway via an activated intermediate.
Protocol: Direct Conversion using DCCI/HOBt Coupling
-
Activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (CH₂Cl₂).
-
Coupling Agent: Cool the solution in an ice bath (0 °C) and add N,N'-dicyclohexylcarbodiimide (DCCI, 1.1 eq). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Hydrazine Addition: Cool the reaction mixture back to 0 °C and add hydrazine hydrate (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to isolate the final product, this compound.
Causality and Insights:
-
DCCI (Dicyclohexylcarbodiimide): DCCI is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt (1-Hydroxybenzotriazole): The O-acylisourea intermediate is prone to racemization and side reactions. HOBt traps this intermediate to form an HOBt-activated ester, which is more stable but still highly reactive towards nucleophiles like hydrazine. This minimizes side products and improves yield and purity.[1]
-
Continuous Flow Systems: For scalability and improved safety, similar direct conversions have been developed using continuous flow processes, offering short residence times and high yields.[15]
Data Summary and Comparison
The choice of synthetic route can impact reaction conditions, time, and overall yield. The following table summarizes typical parameters for the discussed pathways.
| Parameter | Pathway A: Esterification-Hydrazinolysis | Pathway B: Direct Conversion (DCCI/HOBt) |
| Starting Material | 1-Methyl-1H-imidazole-5-carboxylic acid | 1-Methyl-1H-imidazole-5-carboxylic acid |
| Key Steps | 1. Esterification2. Hydrazinolysis | 1. In situ activation2. Reaction with hydrazine |
| Typical Reagents | MeOH, H₂SO₄, N₂H₄·H₂O | DCCI, HOBt, N₂H₄·H₂O |
| Reaction Time | 6-14 hours (total) | 3-6 hours |
| Typical Yield | Good to Excellent (often >80%) | Good to Excellent (often >85%)[1] |
| Key Byproduct | None significant | Dicyclohexylurea (DCU) |
| Advantages | Well-established, reliable, simple reagents | Faster, fewer steps (step economy) |
| Disadvantages | Longer total reaction time, two separate steps | Requires anhydrous conditions, DCU removal |
Conclusion
The synthesis of this compound can be reliably accomplished through well-documented chemical transformations. The classical Esterification-Hydrazinolysis Pathway (A) offers a robust and straightforward approach, ideal for general laboratory synthesis. For researchers seeking greater efficiency and step economy, the Direct Conversion Pathway (B) using modern coupling agents provides a faster alternative, though it requires more stringent control over reaction conditions and purification to remove byproducts. The selection of the optimal pathway will ultimately be guided by the specific needs of the research project, including scale, purity requirements, and available resources. Both routes provide reliable access to this valuable building block, empowering further exploration in the design and development of novel therapeutic agents.
References
- A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B.
- Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate.
- A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate.
- Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
- Methyl 1H-imidazole-1-carboxylate. Enamine.
- Methyl 1-methyl-1H-imidazole-5-carboxylate. PubChem.
- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.
- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Publications.
- This compound. Santa Cruz Biotechnology.
- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed.
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. National Library of Medicine.
Sources
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. scbt.com [scbt.com]
- 15. osti.gov [osti.gov]
An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 1-Methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. While the specific historical details of its initial synthesis remain to be definitively established in publicly accessible literature, this document delineates the logical synthetic pathway, drawing from established methodologies for analogous imidazole derivatives. Furthermore, by examining the well-documented biological significance of both the imidazole and carbohydrazide pharmacophores, this guide offers insights into the potential applications and rationale for the synthesis of this and related compounds. Detailed experimental protocols for the key synthetic steps are provided, alongside a discussion of the broader therapeutic potential of this chemical scaffold.
Introduction: The Imidazole and Carbohydrazide Moieties in Medicinal Chemistry
The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The prevalence of the imidazole core in pharmaceuticals stems from its ability to participate in hydrogen bonding and coordinate with metal ions, facilitating interactions with biological targets. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.
Similarly, the carbohydrazide functional group (-CONHNH2) and its hydrazone derivatives are recognized as important pharmacophores. They are key components in a variety of therapeutically active compounds, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The ability of the hydrazone linkage (-C=N-NH-CO-) to form stable complexes with various enzymes and receptors underpins its biological significance.
The conjunction of these two potent pharmacophores in this compound (Figure 1) presents a molecule with significant potential for biological activity, making it a subject of interest for synthetic and medicinal chemists.
Figure 1. Chemical Structure of this compound
Caption: Synthetic pathway to 1-Methyl-1H-imidazole-5-carboxylic acid.
Synthesis of this compound
The final step in the synthesis is the conversion of the carboxylic acid ester to the carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.
Caption: Final step in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 1-methyl-1H-imidazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl 1-methyl-1H-imidazole-5-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to obtain this compound.
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 23585-00-4 | |
| Molecular Formula | C₅H₈N₄O | |
| Molecular Weight | 140.15 g/mol | |
| Appearance | White to off-white solid | Commercial suppliers |
| Predicted XlogP | -1.1 | |
| Monoisotopic Mass | 140.06981 Da |
Characterization of the synthesized compound would typically involve the following spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of the protons in the molecule, including the methyl group, the imidazole ring protons, and the -NH and -NH₂ protons of the carbohydrazide moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the C=O stretch of the amide, the N-H stretches of the hydrazide, and the C-N and C=N vibrations of the imidazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Potential Applications and Future Directions
-
Antimicrobial Agents: The imidazole ring is a core component of many antifungal and antibacterial drugs. The carbohydrazide moiety and its hydrazone derivatives are also well-known for their broad-spectrum antimicrobial activity. Therefore, this compound is a promising candidate for development as a novel antimicrobial agent. Further research could involve the synthesis of a library of its hydrazone derivatives by reacting it with various aldehydes and ketones, followed by screening for antibacterial and antifungal activity.
-
Anticancer Agents: Numerous imidazole-containing compounds have been investigated and developed as anticancer drugs. Hydrazone derivatives have also shown significant potential as cytotoxic agents. The combined scaffold of this compound could serve as a template for the design of new anticancer compounds.
-
Antitubercular Agents: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs. Both imidazole and hydrazide/hydrazone motifs have been incorporated into compounds with significant antimycobacterial activity.
-
Enzyme Inhibitors: The structural features of this compound, particularly its ability to act as a ligand and form hydrogen bonds, make it a potential candidate for enzyme inhibition studies.
Future research on this compound should focus on a comprehensive evaluation of its biological activity profile. This would involve in vitro screening against a panel of microbial strains and cancer cell lines, followed by in vivo studies for promising candidates. Furthermore, the synthesis of a diverse library of its derivatives will be crucial for establishing structure-activity relationships (SAR) and optimizing its therapeutic potential.
Conclusion
This compound is a heterocyclic compound that integrates two important pharmacophores, the imidazole ring and the carbohydrazide moiety. While its specific discovery and history are not well-documented, its synthesis is achievable through established chemical methodologies. The rich pharmacological history of its constituent functional groups suggests that this compound and its derivatives hold significant promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a foundational understanding of its synthesis and potential applications, aiming to stimulate further investigation into this intriguing molecule.
References
Cavalleri, B., Volpe, G., Arioli, V., & Lancini, G. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2
An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-methyl-1H-imidazole-5-carbohydrazide, a versatile heterocyclic scaffold, and its derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The this compound Core: A Privileged Scaffold in Medicinal Chemistry
The imidazole ring is a fundamental component of numerous biologically active molecules, including the amino acid histidine and several approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design.[2] The carbohydrazide functional group (-CONHNH2) is a key building block for the synthesis of various heterocyclic compounds and is known to contribute to a wide range of biological activities.[3][4] The combination of the 1-methyl-1H-imidazole ring with a 5-carbohydrazide moiety creates a scaffold with significant potential for chemical modification and the development of novel therapeutic agents.
The strategic placement of the methyl group at the N1 position of the imidazole ring can influence the compound's pharmacokinetic properties and its interactions with biological targets. The carbohydrazide at the C5 position serves as a versatile handle for the introduction of diverse chemical functionalities, allowing for the fine-tuning of the molecule's biological activity.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization into analogs such as hydrazones are key steps in exploring the therapeutic potential of this scaffold.
Synthesis of the Core Scaffold: this compound
The preparation of this compound typically begins with the corresponding carboxylic acid or its ester derivative. The general and reliable method involves the reaction of the methyl ester of 1-methyl-1H-imidazole-5-carboxylic acid with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Esterification: 1-Methyl-1H-imidazole-5-carboxylic acid is esterified to its methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid.
-
Hydrazinolysis: The resulting methyl 1-methyl-1H-imidazole-5-carboxylate is then refluxed with an excess of hydrazine hydrate.[5] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the excess hydrazine hydrate is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.[5]
The following diagram illustrates the synthetic workflow:
Caption: Synthesis of the core scaffold.
Synthesis of this compound Derivatives: The Hydrazones
A prominent class of derivatives synthesized from this compound are hydrazones. These are formed by the condensation reaction between the carbohydrazide and various aldehydes or ketones.[6][7] This reaction allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of Hydrazone Derivatives
-
Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent, typically ethanol or methanol.
-
Addition of Carbonyl Compound: The desired aldehyde or ketone (1-1.2 equivalents) is added to the solution. A catalytic amount of acid, such as acetic acid, can be added to facilitate the reaction.[7]
-
Reaction Conditions: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent and dried. Further purification can be achieved by recrystallization.[5]
The general synthetic scheme for hydrazone formation is depicted below:
Caption: Anticancer mechanisms of action.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | MCF-7 (Breast) | 0.6312 | [6] |
| 7b | A549 (Lung) | 3.472 | [6] |
| 14 | PPC-1 (Prostate) | 3.1 | [8] |
| 22 | U-87 (Glioblastoma) | 47.2 | [8] |
Antimicrobial Activity
The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. [1]Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action: The antimicrobial effect of these compounds is often linked to the inhibition of essential microbial enzymes. For instance, some imidazole-hydrazone derivatives have been found to inhibit L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial cell wall. [7] Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [1] Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | 50 | [7] |
| 5c | Staphylococcus aureus | 50 | [7] |
Structure-Activity Relationship (SAR) Insights
The diverse range of synthesized derivatives has allowed for the elucidation of key structure-activity relationships. For instance, the nature and position of substituents on the aromatic ring of the hydrazone moiety can significantly influence the biological activity. Electron-withdrawing or electron-donating groups, as well as the presence of heterocyclic rings, can modulate the potency and selectivity of the compounds. [9][10]These SAR studies are crucial for the rational design of more effective and safer therapeutic agents.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for biological screening. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical for their advancement into preclinical and clinical development. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this privileged heterocyclic core.
References
- Effect of hydrazones 1–19 on cancer cell viability at a concentration... - ResearchGate.
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis - TÜBİTAK Academic Journals.
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- TRDizin | Comprehensive study of imidazole-based hydrazones: From desi - Ulakbim.
- Imidazoles as potential anticancer agents - PMC - PubMed Central.
- Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central.
- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives - Asian Publication Corporation.
- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI.
- Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica.
- (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library.
- Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
- This compound (C5H8N4O) - PubChemLite.
- This compound 97%, 5g Maybridge - LabVIETCHEM.
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed.
- Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed.
- CN103086978A - 1-methylimidazole preparation method - Google Patents.
- Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed.
- Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors | Request PDF - ResearchGate.
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Theoretical and Computational Scrutiny of 1-Methyl-1H-imidazole-5-carbohydrazide: A Guide for Drug Discovery
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-Methyl-1H-imidazole-5-carbohydrazide. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular architecture, electronic properties, and potential biological interactions of this heterocyclic compound, underpinned by a synthesis of established experimental data and in-silico techniques. The narrative emphasizes the rationale behind computational choices, ensuring a robust and self-validating approach to the theoretical investigation of this promising scaffold.
Introduction: The Therapeutic Potential of Imidazole-Carbohydrazide Scaffolds
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4][5] The incorporation of a carbohydrazide moiety further enhances the drug-like properties of the imidazole scaffold, providing additional hydrogen bonding sites and the potential for chelation, which can be crucial for enzyme inhibition and other biological functions.[6][7] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed theoretical investigation to unlock its full therapeutic potential.
Molecular Structure and Spectroscopic Characterization: The Experimental Foundation
A thorough theoretical study is anchored in a precise understanding of the molecule's three-dimensional structure and electronic distribution. This is primarily achieved through a combination of synthetic chemistry and spectroscopic analysis.
Synthesis Pathway
The synthesis of this compound typically proceeds through a multi-step process, starting with the corresponding carboxylic acid or its ester derivative. A common synthetic route involves the esterification of the imidazole carboxylic acid followed by hydrazinolysis.[6]
Experimental Protocol: Synthesis of this compound
-
Esterification: 1-Methyl-1H-imidazole-5-carboxylic acid is refluxed in an excess of an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to yield the corresponding ester.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to afford this compound.[6][8]
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain a crystalline solid.
Spectroscopic Validation
The synthesized compound's identity and purity are confirmed using a suite of spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include N-H stretching, C=O stretching of the hydrazide, and C-N and C=C stretching of the imidazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the connectivity of atoms and the chemical environment of each proton and carbon atom, confirming the substitution pattern on the imidazole ring.[9]
-
Single-Crystal X-ray Diffraction: Offers the most definitive three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. This experimental geometry is the gold standard for validating the results of computational geometry optimization.
Computational and Theoretical Investigations: From Molecular Orbitals to Biological Targets
In-silico methods provide invaluable insights into the intrinsic properties of this compound and its potential interactions with biological macromolecules.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[10][11]
The first step in a DFT study is to optimize the molecular geometry to find the lowest energy conformation. The optimized structure provides theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data for validation.
| Parameter | Typical Theoretical Value (Å/°) | Significance |
| C=O Bond Length | ~1.23 | Indicates the double bond character of the carbonyl group. |
| C-N (hydrazide) | ~1.34 | Reflects the partial double bond character due to resonance. |
| N-N Bond Length | ~1.42 | A typical single bond length for hydrazine derivatives. |
| Imidazole C-N | ~1.33 - 1.38 | Characteristic bond lengths within the aromatic imidazole ring. |
| Imidazole C=C | ~1.36 | Characteristic double bond length within the imidazole ring. |
| Dihedral Angles | Variable | Define the three-dimensional shape and orientation of the carbohydrazide group relative to the imidazole ring. |
Experimental Protocol: DFT Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly used and reliable choice.
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of non-covalent interactions and electron distribution.
-
Procedure: a. Construct the initial molecular structure of this compound. b. Perform a geometry optimization calculation to find the minimum energy structure. c. Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.
| Parameter | Significance |
| HOMO Energy | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is critical for predicting non-covalent interactions with biological targets.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][10][12] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Based on the known biological activities of imidazole derivatives, potential protein targets for this compound could include:
-
Bacterial Enzymes: Such as DNA gyrase or dihydrofolate reductase for antibacterial activity.[1]
-
Fungal Enzymes: Like lanosterol 14α-demethylase for antifungal activity.
-
Cancer-Related Proteins: Kinases or other signaling proteins implicated in cancer progression.[5]
The docking process involves placing the ligand (this compound) into the active site of the protein and evaluating the binding energy of different poses. The pose with the lowest binding energy is considered the most likely binding mode. Analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
Experimental Protocol: Molecular Docking
-
Software: AutoDock, PyRx, or Schrödinger Suite.[12]
-
Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Prepare the ligand (this compound) by optimizing its geometry and assigning charges.
-
Docking: a. Define the binding site (grid box) on the protein. b. Run the docking simulation to generate multiple binding poses.
-
Analysis: a. Analyze the top-ranked poses based on their binding energies. b. Visualize the protein-ligand complex to identify key interactions.
Visualizing Theoretical Workflows and Molecular Structure
Graphviz diagrams are used to illustrate the logical flow of the theoretical studies and the molecular structure of this compound.
Caption: Workflow for the theoretical study of this compound.
Caption: 2D structure of this compound.
Conclusion and Future Directions
The theoretical study of this compound, through a synergistic approach of DFT and molecular docking, provides a powerful platform for elucidating its chemical reactivity and predicting its biological activity. This in-silico framework, validated by experimental data, allows for the rational design of novel derivatives with enhanced therapeutic properties. Future work should focus on synthesizing and experimentally validating the biological activities predicted by these computational models, as well as exploring the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this promising molecule to further assess its drug-likeness.
References
- Belgodere, E., Bossio, R., Parrini, V., & Pepino, R. (1980). Imidazole Derivatives With Potential Biological Activity. Arzneimittelforschung, 30(7), 1051-6.
- Abdul Jabar, K. (2018).
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 25(11), 2675.
- Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Journal of Chemistry, 2014, 1-10.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2021). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 26(16), 4994.
- PubChem. (n.d.). This compound.
- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 783-790.
- Dilek, N. (2022). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity. Turkish Journal of Chemistry, 46(2), 420-438.
- Steed, J. W., & Atwood, J. L. (2021). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde.
- PubChem. (n.d.). 1H-imidazole-5-carbohydrazide.
- Asadi, S., Ramezani, M., & Tabatabai, S. A. (2022). Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives. Scientific Reports, 12(1), 14881.
- El-Faham, A., Osman, S. M., & Al-Otaibi, J. S. (2021). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.
- Patel, R., Sharma, P., Koshti, R. R., Vyas, A., & Sangani, C. B. (2023). Synthesis, Biological Evaluation, DFT Studies and Molecular Docking of Novel 4-(5-(1H-Imidazol-1-Yl)-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-6-Amino-3-Methyl- 1-Phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-Carbonitrile and its Derivatives. Asian Journal of Chemistry, 35(7), 1616–1624.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Imidazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Biological Activity of 1-Methyl-1H-imidazole-5-carbohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1] Its unique electronic characteristics facilitate binding to a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] When coupled with a carbohydrazide moiety—a functional group also known for a broad spectrum of biological properties—the resulting scaffold, exemplified by 1-Methyl-1H-imidazole-5-carbohydrazide, presents a compelling subject for therapeutic investigation. While direct biological data on this specific molecule is sparse, a wealth of research on structurally related imidazole-carbohydrazide derivatives provides a strong rationale for its exploration. This guide synthesizes existing knowledge on analogous compounds to build a predictive framework for the potential biological activities of this compound, and proposes a comprehensive, multi-faceted research program to validate these hypotheses. We will detail robust experimental protocols, from initial synthesis and derivatization to in-depth screening for antimicrobial, anticancer, and anti-inflammatory properties, providing a roadmap for its development from a chemical entity to a potential therapeutic lead.
Rationale and Synthetic Strategy
The core structure of this compound combines two pharmacologically privileged scaffolds. The imidazole ring is a five-membered heterocycle with two nitrogen atoms, making it an isostere of purine and a key component of natural molecules like histidine and histamine.[3] The carbohydrazide group (-CONHNH₂) and its hydrazone derivatives (-CONH-N=CR₁R₂) are recognized for their versatile biological activities and their ability to act as ligands for metal ions.[4][5] This combination suggests a high probability of interaction with biological systems.
Proposed Synthesis of this compound and its Hydrazone Derivatives
The synthesis of the title compound is anticipated to be straightforward, typically proceeding from the corresponding methyl or ethyl ester of 1-methyl-1H-imidazole-5-carboxylic acid. This precursor can be reacted with hydrazine hydrate under reflux to yield the desired carbohydrazide.[6][7] To explore the structure-activity relationship (SAR), a library of hydrazone derivatives can be generated via condensation reaction of the carbohydrazide with a diverse panel of aromatic and heteroaromatic aldehydes or ketones.[4] This approach is a well-established strategy for enhancing and diversifying the biological activity of a parent carbohydrazide compound.[5]
A generalized workflow for the synthesis is presented below.
Caption: Proposed workflow for synthesis and derivatization.
Potential Biological Activity I: Antimicrobial Agents
Hypothesis: Based on extensive research into related imidazole-hydrazone compounds, this compound and its derivatives are strong candidates for novel antimicrobial agents.[4][8] Studies have shown that such compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][9]
Proposed Mechanism of Action
The antimicrobial activity of imidazole-based compounds is often attributed to the nitrogen-containing heterocyclic system.[4] For closely related hydrazide-hydrazone derivatives, molecular docking studies have suggested that they may act as potent inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P], a key enzyme in the bacterial cell wall biosynthesis pathway.[4] By binding to the active site of this enzyme with higher affinity than the natural ligand, these compounds can disrupt cell wall integrity, leading to bacterial cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing
A standard two-step protocol is recommended to first screen for activity and then quantify the potency.
A. Initial Screening: Agar Well Diffusion Method
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface with a standardized suspension (e.g., 0.5 McFarland) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Bore wells (6 mm diameter) into the agar.
-
Add a fixed concentration (e.g., 100 µg/mL in DMSO) of the test compounds to the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the inhibition zone (in mm) around each well.
B. Potency Determination: Minimum Inhibitory Concentration (MIC)
-
Perform a serial two-fold dilution of the active compounds in a 96-well microtiter plate using Mueller-Hinton broth.
-
Add a standardized inoculum of the test bacteria to each well.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Data Presentation
Results should be summarized for clear comparison.
| Compound | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
| Hydrazide (Parent) | S. aureus | ||
| E. coli | |||
| Hydrazone Derivative 1 | S. aureus | ||
| E. coli | |||
| Ciprofloxacin (Control) | S. aureus | ||
| E. coli |
Potential Biological Activity II: Anticancer Agents
Hypothesis: The imidazole scaffold is present in several anticancer drugs, and numerous studies have demonstrated the cytotoxic potential of novel imidazole-carbohydrazide derivatives against various human cancer cell lines.[10][11][12] Therefore, this compound is a promising candidate for development as an anticancer agent.
Proposed Mechanism of Action
Related imidazopyridine-carbohydrazide derivatives have been shown to exert their anticancer effects through multiple mechanisms.[10][13] These include:
-
Cell Cycle Arrest: Inducing a halt in the cell cycle, often at the G0/G1 phase, thereby preventing cancer cell proliferation.[10][11]
-
Induction of Apoptosis: Triggering programmed cell death, characterized by nuclear condensation and fragmentation.[10][13]
-
Kinase Inhibition: In silico studies on similar compounds have identified potential molecular targets such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a receptor tyrosine kinase often dysregulated in cancer.[11][13]
Experimental Workflow: Cytotoxicity and Mechanistic Assays
A tiered approach is proposed to evaluate anticancer potential and elucidate the mechanism of action.
Caption: Workflow for anticancer activity evaluation.
A. In Vitro Cytotoxicity Screening (MTT Assay)
-
Seed human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) and a non-cancerous control cell line (e.g., Vero) in 96-well plates.[10][11]
-
After 24 hours, treat the cells with various concentrations of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
B. Cell Cycle Analysis
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10]
C. Apoptosis Staining
-
Grow cancer cells on coverslips and treat with the test compound.
-
Fix the cells and stain with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[13]
Data Presentation
Cytotoxicity data should be tabulated to compare potency and selectivity.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. Vero | Selectivity Index (Vero/MCF-7) |
| Hydrazide (Parent) | ||||
| Hydrazone Derivative 1 | ||||
| Doxorubicin (Control) |
Potential Biological Activity III: Anti-inflammatory Agents
Hypothesis: The imidazole nucleus is a well-known anti-inflammatory pharmacophore.[14][15] Derivatives have been shown to modulate key inflammatory pathways, suggesting that this compound could serve as a scaffold for new anti-inflammatory drugs with potentially fewer side effects than standard agents.[16]
Proposed Mechanism of Action
The anti-inflammatory effects of imidazole derivatives can be attributed to several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Modulating the arachidonic acid pathway by inhibiting COX enzymes, which are responsible for the synthesis of inflammatory prostaglandins.[14]
-
Downregulation of Pro-inflammatory Cytokines: Interacting with transcription factors such as NF-κB, a master regulator of the inflammatory response. Inhibition of NF-κB signaling can downregulate the expression of cytokines like TNF-α and IL-1β.[14]
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a standard and reliable in vivo model for evaluating acute anti-inflammatory activity.[14][16]
-
Use Wistar rats, fasted overnight.
-
Administer the test compound orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
While this compound is an under-explored molecule, the extensive body of evidence from structurally analogous compounds strongly supports its potential as a versatile scaffold for drug discovery. The proposed research program provides a comprehensive framework to systematically investigate its antimicrobial, anticancer, and anti-inflammatory activities. Positive results in any of these primary screens will warrant progression to more advanced studies, including lead optimization through the synthesis of a focused derivative library, in-depth mechanistic studies to confirm molecular targets, and efficacy testing in relevant in vivo disease models. This structured approach ensures a thorough and efficient evaluation of the therapeutic potential of this promising chemical entity.
References
- Al-Issa, S. A., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(19), 6881. Available at: https://www.mdpi.com/1420-3049/28/19/6881[4]
- Stańczak, P., et al. (2013). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. European Journal of Medicinal Chemistry, 69, 61-71. Available at: https://pubmed.ncbi.nlm.nih.gov/24036236/[8]
- Akhtar, M. J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10985-11026. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8365319/[1]
- Kumar, A., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5). Available at: https://orientjchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Imidazole Derivatives: Therapeutic Potential in Pain Management and Inflammation Control. Available at: https://www.inno-pharmchem.
- Khoshneviszadeh, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. DarU Journal of Pharmaceutical Sciences, 31(1), 1-14. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10659353/[10]
- Khan, I., et al. (2014). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of the Korean Chemical Society, 58(2), 163-170. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000780/[16]
- Khoshneviszadeh, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate. Available at: https://www.researchgate.
- Khoshneviszadeh, M., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Journal of the Iranian Chemical Society, 21(1), 1-14. Available at: https://pubmed.ncbi.nlm.nih.gov/38186596/[11]
- Request PDF. (2025). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. ResearchGate. Available at: https://www.researchgate.net/publication/242321481_Synthesis_and_evaluation_of_antimicrobial_activity_of_hydrazones_derived_from_3-oxido-1H-imidazole-4-carbohydrazides[5]
- Kumar, D., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry, 19(5), 1761-1770. Available at: https://pubmed.ncbi.nlm.nih.gov/21316972/[17]
- Siwach, A., & Verma, P. K. (2021). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 66(1), 80-86. Available at: https://ijpsr.
- ResearchGate. (n.d.). Chemical structure of some anti-cancer agents containing imidazo... Available at: https://www.researchgate.net/figure/Chemical-structure-of-some-anti-cancer-agents-containing-imidazo-1-2-a-pyridine-and_fig1_375686036[12]
- Saini, M. S., et al. (2021). Review on Antimicrobial Activity of Imidazole. ProQuest. Available at: https://www.proquest.com/openview/8d2c2069e2c608f7d988d8b3a0f7b0a7/1?pq-origsite=gscholar&cbl=2043483[3]
- ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. Available at: https://www.researchgate.
- PubMed. (n.d.). Imidazole Derivatives With Potential Biological Activity. Available at: https://pubmed.ncbi.nlm.nih.gov/132145/[19]
- Request PDF. (2025). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. ResearchGate. Available at: https://www.researchgate.net/publication/50390176_Synthesis_and_biological_evaluation_of_benzimidazole-5-carbohydrazide_derivatives_as_antimalarial_cytotoxic_and_antitubercular_agents[20]
- De Coster, R., et al. (2011). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 16(12), 10166-10180. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264267/[6]
- Gonzalez, M., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(23), 5576. Available at: https://www.mdpi.com/1420-3049/25/23/5576[9]
- Kh., A. J. (2018). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal, 13(3). Available at: https://www.iasj.net/iasj/article/112674[21]
- Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-5. Available at: https://pubmed.ncbi.nlm.nih.gov/199729/[22]
- PubChemLite. (n.d.). This compound (C5H8N4O). Available at: https://pubchemlite.deepchem.io/compound/468661[23]
- Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., 27(5), 1233-1240. Available at: https://www.pjps.pk/wp-content/uploads/2014/10/2-synthesis-characterization-and-biological-evaluation-of-some-5-methylpyrazine-carbohydrazide-based-hydrazones.pdf[7]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]
- 10. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1H-imidazole-5-carbohydrazide: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Within this vast chemical space, 1-Methyl-1H-imidazole-5-carbohydrazide emerges as a molecule of significant interest. This technical guide provides a comprehensive overview of its synthesis, chemical characteristics, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a heterocyclic compound with the chemical formula C₅H₈N₄O and a molecular weight of 140.15 g/mol [1]. The structure features a five-membered imidazole ring with a methyl group at the N1 position and a carbohydrazide functional group at the C5 position. The presence of the hydrazide moiety makes it a valuable intermediate for the synthesis of a wide array of derivatives, such as hydrazones and cyclized heterocycles.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄O | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| CAS Number | 23585-00-4 | [1] |
| Predicted XlogP | -1.1 | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-Methyl-1H-imidazole-5-carboxylic acid. The general synthetic pathway involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
This initial step involves the esterification of 1-Methyl-1H-imidazole-5-carboxylic acid. A standard Fischer esterification protocol is generally effective.
-
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Suspend 1-Methyl-1H-imidazole-5-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0 °C.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
The final step is the conversion of the methyl ester to the desired carbohydrazide through reaction with hydrazine hydrate.
-
Materials:
-
Methyl 1-methyl-1H-imidazole-5-carboxylate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve Methyl 1-methyl-1H-imidazole-5-carboxylate in ethanol or methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons (at positions 2 and 4), the N-methyl protons, and the protons of the hydrazide group (-NHNH₂). The chemical shifts of the imidazole protons are typically in the aromatic region (δ 7-8 ppm), while the N-methyl protons would appear as a singlet around δ 3.5-4.0 ppm. The hydrazide protons would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the three imidazole ring carbons, the N-methyl carbon, and the carbonyl carbon of the hydrazide group. The carbonyl carbon is expected to resonate in the range of δ 160-170 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (140.15 g/mol )[1].
Applications and Biological Activities in Drug Discovery
The imidazole scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6]. The carbohydrazide functional group in this compound serves as a key handle for the synthesis of diverse compound libraries, particularly through the formation of hydrazones.
Caption: Potential applications of this compound in drug discovery.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties[5]. The synthesis of various hydrazone derivatives from this compound by condensation with different aromatic or heterocyclic aldehydes could lead to novel compounds with potential antibacterial and antifungal activities.
Anticancer Activity
Numerous imidazole-containing compounds have been investigated as anticancer agents. For instance, derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide have shown inhibitory effects on the growth of lung cancer cells[7]. The 1-methyl-imidazole scaffold itself has been explored for the development of potent Jak2 inhibitors, which are relevant in cancer therapy. Therefore, derivatives of this compound represent a promising avenue for the discovery of new anticancer agents.
Other Potential Applications
The structural features of this molecule also suggest potential applications in other therapeutic areas. For example, certain imidazole derivatives have been developed as TGR5 agonists for the treatment of diabetes and metabolic syndromes[8]. The ability to readily synthesize a library of derivatives from this compound makes it an attractive starting point for screening against a variety of biological targets.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the reactive nature of the carbohydrazide group, provides access to a wide range of novel chemical entities. While specific biological data for this compound is limited in the public domain, the extensive literature on the pharmacological activities of imidazole derivatives strongly suggests its potential as a scaffold for the development of new therapeutic agents. Future research efforts should focus on the synthesis and biological evaluation of diverse libraries derived from this core structure to unlock its full therapeutic potential.
References
- Al-Adilee, K. J., & Al-Abady, Z. N. (2024). Synthesis and characterization of a new 1-methyl imidazole derived ligand with its ionic complexes Pd(II) and Pt(IV) and study of biological activity as anticancer and antioxidant.
- Al-Zoubi, W., Al-Adilee, K. J., & Al-Adilee, S. (2024).
- PubChemLite. (n.d.). This compound (C5H8N4O).
- MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
- Al-Salihi, S. A., Al-Juthery, H. W., & Al-Masoudi, N. A. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules.
- Ningbo Inno Pharmchem Co.,Ltd. (2025).
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde.
- ResearchGate. (n.d.).
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carboxamide.
- Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347–2353.
- Chen, W. D., Wang, Y., Li, Y. N., Wang, Y. D., & Li, Z. Y. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & medicinal chemistry, 32, 115972.
- Jackson, E. A., Le, V. T., & Toczko, J. F. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS omega, 6(43), 29219–29224.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.
- Zamani, K., Fatahi, M., & Shariatinia, Z. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
- Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2019).
- Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & medicinal chemistry, 15(22), 6893–6899.
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 3. 1-methyl-1H-imidazole-5-carboxamide | C5H7N3O | CID 2736884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of 1-Methyl-1H-imidazole-5-carbohydrazide (NMR, IR, Mass Spec)
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Methyl-1H-imidazole-5-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for heterocyclic and carbohydrazide compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole moiety in biologically active molecules.[1][2] Accurate and comprehensive structural elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent. This guide details the expected spectroscopic signature of this molecule, providing a foundational reference for its characterization.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the imidazole ring protons, the N-methyl protons, and the protons of the carbohydrazide group. The chemical shifts are influenced by the electronic environment of each proton.[3][4]
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H2 (imidazole) | ~7.8 - 8.2 | Singlet | 1H | N/A |
| H4 (imidazole) | ~7.0 - 7.4 | Singlet | 1H | N/A |
| N-CH₃ | ~3.7 - 4.0 | Singlet | 3H | N/A |
| CONH | ~9.5 - 10.5 | Singlet (broad) | 1H | N/A |
| NH₂ | ~4.5 - 5.5 | Singlet (broad) | 2H | N/A |
Rationale for Assignments:
-
The imidazole ring protons (H2 and H4) are in the aromatic region, with H2 typically being more downfield due to the influence of the adjacent nitrogen atoms.
-
The N-methyl protons will appear as a sharp singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen within a heteroaromatic ring.[5]
-
The NH and NH₂ protons of the carbohydrazide moiety are exchangeable and will likely appear as broad singlets.[6] Their chemical shifts can vary with concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (carbonyl) | ~160 - 170 |
| C2 (imidazole) | ~135 - 145 |
| C4 (imidazole) | ~125 - 135 |
| C5 (imidazole) | ~115 - 125 |
| N-CH₃ | ~30 - 35 |
Rationale for Assignments:
-
The carbonyl carbon of the hydrazide is expected in the typical downfield region for amide-like carbons.
-
The imidazole ring carbons (C2, C4, and C5) will have chemical shifts characteristic of a 1,5-disubstituted imidazole ring.
-
The N-methyl carbon will be found in the aliphatic region of the spectrum.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (NH₂) | 3400 - 3200 | Medium (two bands) |
| N-H stretch (CONH) | 3300 - 3100 | Medium |
| C-H stretch (aromatic) | 3150 - 3050 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Amide I) | 1680 - 1640 | Strong |
| N-H bend (Amide II) | 1640 - 1550 | Medium |
| C=N and C=C stretch (imidazole ring) | 1600 - 1450 | Medium-Strong |
| C-N stretch | 1400 - 1200 | Medium |
Interpretation of IR Spectrum:
The IR spectrum will be dominated by a strong absorption band for the carbonyl group (Amide I).[7] The N-H stretching region will likely show multiple bands corresponding to the symmetric and asymmetric stretches of the NH₂ group and the single NH stretch of the hydrazide.[8][9] The presence of the imidazole ring will be confirmed by the characteristic C=N and C=C stretching vibrations.[10][11]
Experimental Protocol for IR Analysis (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 140.07 (corresponding to the molecular formula C₅H₈N₄O)[12][13]
-
Major Fragmentation Pathways:
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 13. scbt.com [scbt.com]
Methodological & Application
Application Notes & Protocols: 1-Methyl-1H-imidazole-5-carbohydrazide as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[4] This guide focuses on a particularly valuable derivative, 1-Methyl-1H-imidazole-5-carbohydrazide , a highly versatile and reactive precursor. We will move beyond simple procedural lists to explore the chemical logic and strategic considerations behind its use in constructing more complex, pharmacologically relevant heterocyclic systems. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further research and development.
Part 1: The Precursor Molecule: this compound
This compound (C₅H₈N₄O) is a stable, crystalline solid that serves as an ideal starting point for synthesizing a variety of five-membered heterocyclic rings.[5][6] Its utility stems from the presence of the hydrazide moiety (-CONHNH₂), which contains two nucleophilic nitrogen atoms, making it ripe for cyclocondensation reactions. The imidazole ring itself is relatively stable and often remains intact throughout these transformations, allowing for the creation of novel hybrid molecules that combine the desirable properties of the imidazole core with those of other heterocyclic systems like oxadiazoles, triazoles, or pyrazoles.
Key Structural Features:
-
Imidazole Core: A 1-methylated imidazole ring provides a stable aromatic scaffold with a defined substitution pattern.
-
Carbohydrazide Moiety: This functional group is the primary site of reactivity, enabling the formation of new rings. The terminal -NH₂ group is a potent nucleophile, while the adjacent amide nitrogen can also participate in cyclization.
Caption: Chemical structure and key features of the precursor.
Part 2: Synthesis of the Precursor
The most common and efficient synthesis of this compound begins with the corresponding ester, methyl or ethyl 1-methyl-1H-imidazole-5-carboxylate. The ester is converted to the carbohydrazide via direct hydrazinolysis.
Protocol 2.1: Synthesis of this compound
This protocol details the conversion of an imidazole ester to the target carbohydrazide using hydrazine hydrate. The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Workflow Diagram:
Caption: Workflow for the synthesis of the carbohydrazide precursor.
Materials:
-
Methyl 1-methyl-1H-imidazole-5-carboxylate (1 equivalent)
-
Hydrazine hydrate (80% solution in water, 2-3 equivalents)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in methanol inside a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.2-0.5 M.
-
Reagent Addition: Add hydrazine hydrate (2-3 equivalents) to the solution. The excess hydrazine drives the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: As the solvent is removed, the product, this compound, will often precipitate as a solid. The mixture can be cooled further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold methanol or diethyl ether to remove residual impurities, and dry under vacuum. Recrystallization from a suitable solvent like chloroform/petroleum ether can be performed if higher purity is required.[7]
Part 3: Applications in Heterocyclic Synthesis
The true value of this compound lies in its ability to undergo cyclization reactions to form various five-membered heterocycles.
Application 1: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8] They are often used as bioisosteric replacements for amide and ester functional groups in drug design.[8]
General Reaction: The synthesis involves the cyclodehydration of the carbohydrazide. A common and highly effective method uses phosphorus oxychloride (POCl₃), which acts as both a dehydrating agent and a cyclizing agent.[9]
Reaction Pathway:
Caption: Pathway for the synthesis of 1,3,4-Oxadiazoles.
Protocol 3.1: Synthesis of 2-(Aryl)-5-(1-methyl-1H-imidazol-5-yl)-1,3,4-oxadiazoles
This two-step protocol first involves the formation of an N-acylhydrazide intermediate, followed by cyclization.
Step A: Synthesis of N'-Aroyl-1-methyl-1H-imidazole-5-carbohydrazide
-
Dissolve Precursor: Dissolve this compound (1 equiv.) in a suitable solvent like dichloromethane (CH₂Cl₂) or pyridine.
-
Add Base: Add a base such as triethylamine (2 equiv.) to act as an acid scavenger.
-
Add Acylating Agent: Slowly add the desired aroyl chloride (1 equiv.) dropwise at room temperature.
-
React: Stir the mixture for 3-5 hours. Monitor by TLC.
-
Isolate Intermediate: Once the reaction is complete, wash the mixture with water to remove the triethylamine hydrochloride salt. The organic layer is dried, and the solvent is evaporated to yield the N-aroylhydrazide intermediate, which can be used in the next step without further purification.[9]
Step B: Cyclodehydration to form the 1,3,4-Oxadiazole
-
Setup: Place the crude N-aroylhydrazide intermediate from Step A into a round-bottom flask.
-
Add Reagent: Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 10-15 mL per gram of hydrazide). This reaction should be performed in a well-ventilated fume hood.
-
React: Heat the reaction mixture to reflux for 4-6 hours.[9]
-
Work-up: After cooling to room temperature, very slowly and carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess POCl₃. This is a highly exothermic process.
-
Isolate Product: The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Recrystallization from ethanol or another suitable solvent can be performed for purification.
Application 2: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another critical heterocyclic scaffold found in numerous blockbuster drugs, particularly antifungals (e.g., fluconazole) and anticancer agents.[10]
General Reaction: One common pathway involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions to form a triazole-thione, which can be further functionalized.
Reaction Pathway:
Caption: Pathway for the synthesis of 1,2,4-Triazoles.
Protocol 3.2: Synthesis of 4-Aryl-5-(1-methyl-1H-imidazol-5-yl)-1,2,4-triazole-3-thiones
-
Form Intermediate: Dissolve this compound (1 equiv.) in ethanol. Add the desired aryl isothiocyanate (1 equiv.) and reflux the mixture for 2-4 hours to form the thiosemicarbazide intermediate.
-
Cyclization: After cooling, add an aqueous solution of a base like sodium hydroxide or potassium hydroxide (2M, 2-3 equiv.).
-
React: Heat the resulting mixture to reflux for another 6-8 hours. During this time, cyclization occurs with the elimination of water.
-
Work-up: Cool the reaction mixture and acidify it to pH 5-6 with a dilute acid (e.g., HCl or acetic acid).
-
Isolate Product: The triazole-thione product will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol will afford the pure product.
Application 3: Synthesis of Pyrazole Derivatives
Pyrazoles are well-known for their analgesic, anti-inflammatory, and antimicrobial properties.[11][12] The synthesis from a carbohydrazide typically involves condensation with a 1,3-dicarbonyl compound or its equivalent.
General Reaction: The carbohydrazide is reacted with a β-diketone (like acetylacetone) or a β-ketoester (like ethyl acetoacetate) under acidic or thermal conditions. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.[12]
Reaction Pathway:
Caption: Pathway for the synthesis of Pyrazoles.
Protocol 3.3: Synthesis of 1-(1-methyl-1H-imidazole-5-carbonyl)-3,5-disubstituted-1H-pyrazoles
-
Setup: In a round-bottom flask, combine this compound (1 equiv.) and a 1,3-dicarbonyl compound like acetylacetone (1.1 equiv.) in a solvent such as absolute ethanol.
-
Add Catalyst: Add a few drops of a catalytic acid, such as glacial acetic acid, to facilitate the initial condensation.
-
React: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume on a rotary evaporator.
-
Isolate Product: Pour the concentrated residue into cold water. The solid pyrazole derivative will precipitate.
-
Purification: Collect the product by filtration, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.[12]
Part 4: Comparative Data Summary
The following table summarizes typical reaction conditions for the synthesis of various heterocyclic compounds from this compound, providing a quick reference for experimental design.
| Target Heterocycle | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield (%) |
| 1,3,4-Oxadiazole | Aroyl Chloride, POCl₃ | CH₂Cl₂, POCl₃ | Reflux | 8-12 h total | 50-75%[9] |
| 1,2,4-Triazole-thione | Aryl Isothiocyanate, NaOH | Ethanol | Reflux | 8-12 h total | 60-80% |
| Pyrazole | Acetylacetone, Acetic Acid | Ethanol | Reflux | 8-12 h | 70-90%[13] |
Part 5: Conclusion
This compound is a powerful and efficient precursor for the synthesis of diverse and medicinally relevant heterocyclic systems. Its straightforward preparation and high reactivity make it an invaluable tool for researchers in synthetic chemistry and drug discovery. The protocols outlined in this guide demonstrate its utility in constructing oxadiazole, triazole, and pyrazole rings, each of which is a validated pharmacophore. By leveraging this single precursor, researchers can rapidly generate libraries of novel imidazole-based compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Department of Pharmacology, S.
- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (n.d.). International Journal of Health and Biological Sciences.
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]
- Some pharmacologically active heterocycles. (2022).
- Pendbhaje, N. S., Bankar, R. D., Bramhankar, A. S., Nirmal, R. V., & Jamdhade, A. A. (2022). RATIONAL APPROACHES FOR SYNTHESIS OF SOME NOVEL IMIDAZOLE HETEROCYCLES WITH THEIR BROAD SPECTRUM OF PHARMACOLOGICAL ACTIVITIES: A BRIEF REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (2018). PMC - PubMed Central. [Link]
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2001).
- Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). PMC - NIH. [Link]
- 1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (2020).
- Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry. [Link]
- Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. (n.d.). Google Scholar.
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds. (2015). Royal Society of Chemistry. [Link]
- Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Iraqi Journal of Science.
- This compound (C5H8N4O). (n.d.). PubChemLite. [Link]
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2022). MDPI. [Link]
- Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. (2021).
- Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). Google Scholar.
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). PMC - NIH. [Link]
- This compound 97%, 5g Maybridge. (n.d.). LabVIETCHEM. [Link]
- Main reaction pathways for the formation of 1H-imidazole derivatives... (2013).
- Bhat, A. R., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ijper.org [ijper.org]
- 9. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmchemsci.com [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 1-Methyl-1H-imidazole-5-carbohydrazide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of the novel compound, 1-Methyl-1H-imidazole-5-carbohydrazide. Given the lack of specific biological data for this molecule, we propose a structured, phased approach, beginning with broad in vitro screening to identify potential therapeutic areas, followed by detailed mechanistic studies and culminating in preclinical in vivo validation. The protocols herein are designed to be self-validating, incorporating rigorous controls and explaining the scientific rationale behind each experimental choice, thereby ensuring the generation of robust and reliable data.
Introduction: The Therapeutic Potential of Imidazole-Based Compounds
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs with a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] The carbohydrazide moiety is also a key pharmacophore known to contribute to various biological activities, including antimicrobial and anticancer effects.[3] Derivatives of imidazole-5-carbohydrazide, structurally related to the topic compound, have shown promise as antimalarial, cytotoxic, and antitubercular agents.[4][5] Specifically, benzimidazole derivatives bearing a hydrazone group have demonstrated antiproliferative activity and inhibition of enzymes like carbonic anhydrase IX, which is implicated in cancer.[6]
Given this background, this compound is a compelling candidate for efficacy screening. Its precise mechanism of action is unknown, necessitating a systematic, multi-tiered screening approach to elucidate its potential therapeutic value. This guide outlines a logical progression of experiments, from broad phenotypic screening to specific target validation and in vivo efficacy.
Phased Experimental Workflow
A phased approach is critical for the efficient allocation of resources and for building a strong data package for potential IND submission.[7][8][9] The workflow is designed to first identify a biological effect (Phase I), then to understand how the effect is produced (Phase II), and finally to test its relevance in a living organism (Phase III).
Figure 1: Phased workflow for efficacy testing of this compound.
Phase I: Broad-Spectrum In Vitro Screening
The initial phase aims to cast a wide net to identify potential biological activities of this compound. In vitro assays are essential for initial screening as they provide a controlled environment to assess the compound's effects on specific biological systems.[10][11]
Protocol: Multi-Panel Cytotoxicity Screening
Rationale: Many imidazole derivatives exhibit anticancer properties.[1][6] A broad screening against a panel of cancer cell lines from different tissue origins is an efficient first step to identify potential anticancer activity.
Methodology:
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including lines for breast (MCF-7), lung (A549), colon (HCT116), and leukemia (L1210)).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells and include a vehicle-only control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assay (MTT):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability suggests cytotoxic or cytostatic effects.
Protocol: Antimicrobial Susceptibility Testing
Rationale: The imidazole scaffold is present in many antifungal and antibacterial agents.[12][13]
Methodology:
-
Organism Selection: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines. Briefly, serially dilute the compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.
Phase II: Mechanistic In Vitro Studies
If Phase I yields a "hit" (e.g., significant cytotoxicity against a specific cancer cell line), Phase II aims to quantify this activity and elucidate the underlying mechanism of action.[14][15]
Protocol: IC50 Determination
Rationale: To accurately quantify the potency of the compound, the half-maximal inhibitory concentration (IC50) must be determined.[11]
Methodology:
-
Cell Line: Use the most sensitive cell line identified in Phase I.
-
Concentration Gradient: Prepare a finer serial dilution of the compound, typically a 10-point curve centered around the estimated inhibitory concentration.
-
Assay: Perform the MTT assay as described in section 3.1.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | Known Value |
| This compound | A549 (Lung Cancer) | Hypothetical Value |
| Cisplatin (Control) | A549 (Lung Cancer) | Known Value |
| Table 1: Hypothetical In Vitro Cytotoxicity Data. |
Protocol: Apoptosis Assay via Flow Cytometry
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Figure 2: Workflow for Apoptosis Assay.
Protocol: Cell Cycle Analysis
Rationale: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol overnight.[11]
-
Staining: Wash the cells and treat with RNase A, then stain with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Phase III: In Vivo Efficacy and Safety
Upon successful in vitro characterization, the most promising application of the compound will be tested in an appropriate animal model. All in vivo studies must adhere to Good Laboratory Practices (GLP).[8][16]
Protocol: Maximum Tolerated Dose (MTD) Study
Rationale: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is a crucial first step before conducting efficacy studies.[17]
Methodology:
-
Animal Model: Use healthy mice (e.g., BALB/c or C57BL/6).
-
Dose Escalation: Administer escalating doses of the compound to different groups of mice via the intended clinical route (e.g., intravenous, oral).
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality, for up to 14 days.[17]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Protocol: Xenograft Tumor Model Efficacy Study
Rationale: To evaluate the antitumor efficacy of the compound in a living organism. This requires a well-defined experimental design to ensure the results are statistically significant.[17][18]
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (the line most sensitive in vitro) into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose below the MTD)
-
Group 3: Positive Control (standard-of-care chemotherapy)
-
-
Treatment: Administer treatment according to a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Kaplan-Meier survival analysis can also be performed.[17]
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., athymic nude) |
| Cell Line | Most sensitive cancer cell line from in vitro studies |
| Number of Animals | 8-10 per group for statistical power |
| Treatment Groups | Vehicle, Test Compound, Positive Control |
| Dosing Regimen | Based on MTD and preliminary PK data |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight, survival, biomarker analysis |
| Table 2: Key Parameters for In Vivo Efficacy Study Design. |
Conclusion
The experimental design detailed in these application notes provides a robust framework for the systematic evaluation of this compound. By progressing through a logical sequence of broad screening, mechanistic elucidation, and in vivo validation, researchers can efficiently determine the therapeutic potential of this novel compound. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data essential for advancing a promising candidate through the drug development pipeline.
References
- IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies.
- BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- ASM Journals. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- Social Science Research Institute. Preclinical Regulatory Requirements.
- PubMed. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents.
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
- Liveon Biolabs. Pre-Clinical Trials: USFDA Regulations to be Followed.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- Developing Medicines. Pre-Clinical Testing → Example of In Vivo Study for Efficacy.
- PubMed Central. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies.
- PubMed. Imidazole Derivatives With Potential Biological Activity.
- ResearchGate. (2025). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents | Request PDF.
- PubMed Central. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones.
- Baghdad Science Journal. (2018). Synthesis and study of biological activity of some new Imidazole derivatives.
- MDPI. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
- ResearchGate. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr.
- ResearchGate. (2025). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.
Sources
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Step 2: Preclinical Research | FDA [fda.gov]
- 9. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Strategic Application of 1-Methyl-1H-imidazole-5-carbohydrazide in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic structures, the imidazole core stands out for its versatile roles in medicinal chemistry, attributable to its unique electronic properties and ability to engage in various biological interactions. This guide focuses on a particularly valuable derivative, 1-Methyl-1H-imidazole-5-carbohydrazide , a building block that offers a confluence of desirable features for the synthesis of compound libraries with therapeutic potential.
This document provides an in-depth exploration of the utility of this compound, with a particular focus on its application in the discovery of kinase inhibitors. We will delve into the rationale behind its use, detailed protocols for its synthesis and derivatization, and methodologies for the biological evaluation of the resulting compounds.
The Rationale: Why this compound?
The efficacy of this compound as a drug discovery tool stems from the synergistic combination of its two key functional moieties: the 1-methyl-1H-imidazole ring and the carbohydrazide group.
The 1-methyl-1H-imidazole ring is a privileged scaffold in medicinal chemistry. The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of kinase domains, a widely employed strategy in the design of kinase inhibitors. The methyl group at the N1 position serves to block potential metabolic N-dealkylation and can provide favorable steric and electronic properties, enhancing binding affinity and selectivity for the target protein.
The carbohydrazide functional group (-CONHNH₂) is a versatile handle for chemical diversification. It can readily react with a wide range of electrophiles, such as aldehydes, ketones, and acylating agents, to generate a diverse library of hydrazone and other derivatives. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Hydrazide-hydrazone derivatives have emerged as promising candidates with a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1]
A significant application of the 1-methyl-1H-imidazole scaffold is in the development of potent and selective inhibitors of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is a critical mediator of biological responses for numerous cytokines and growth factors, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, JAK2 has become a key therapeutic target. The 1-methyl-1H-imidazole core can serve as an effective hinge-binding motif in the design of small molecule JAK2 inhibitors.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is provided in the table below. These properties are crucial for understanding the molecule's behavior in both chemical reactions and biological systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 1-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | -0.2 |
| Ethyl 1-methyl-1H-imidazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 0.4 |
| This compound | C₅H₈N₄O | 140.15 | -1.1 |
Data sourced from PubChem and Cheméo.[4][5][6]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the generation of a diverse compound library. The protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of this compound
The synthesis of the title compound is achieved through a reliable two-step process, starting from the commercially available 1-methyl-1H-imidazole.
Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-5-carboxylate
This step involves the carboxylation of 1-methyl-1H-imidazole followed by esterification. While various methods exist for imidazole carboxylation, a common approach involves metallation followed by quenching with an electrophilic source of the carboxylate group.
-
Materials:
-
1-Methyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-imidazole (1.0 eq) in dry THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. This step generates the lithiated imidazole, a potent nucleophile.
-
In a separate flask, prepare a solution of ethyl chloroformate (1.2 eq) in dry THF.
-
Add the ethyl chloroformate solution dropwise to the lithiated imidazole solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford ethyl 1-methyl-1H-imidazole-5-carboxylate as a pure compound.
-
Step 2: Conversion to this compound
This step involves the hydrazinolysis of the synthesized ester.
-
Materials:
-
Ethyl 1-methyl-1H-imidazole-5-carboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve ethyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The large excess of hydrazine hydrate drives the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.
-
Protocol 2: Parallel Synthesis of a Hydrazone Library
This protocol describes a general method for the parallel synthesis of a diverse library of hydrazone derivatives from this compound and a selection of aldehydes.
-
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes)
-
Ethanol (EtOH) or methanol (MeOH)
-
Glacial acetic acid (catalytic amount)
-
96-well reaction block
-
-
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare stock solutions of a diverse panel of aldehydes in ethanol in separate vials.
-
In each well of the 96-well reaction block, add the this compound stock solution (1.0 eq).
-
To each well, add a different aldehyde stock solution (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to each well. The acid catalyzes the condensation reaction.
-
Seal the reaction block and heat to 60-80 °C for 4-12 hours, with shaking.
-
Monitor the completion of the reactions by LC-MS analysis of a few representative wells.
-
Upon completion, cool the reaction block to room temperature.
-
Remove the solvent under a stream of nitrogen or by using a centrifugal evaporator.
-
The resulting library of crude hydrazone derivatives can be used directly for high-throughput screening or purified by preparative HPLC.
-
Protocol 3: In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the JAK2 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (synthesized hydrazone library) dissolved in DMSO
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate)
-
384-well low-volume black assay plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Add the diluted test compounds or vehicle (DMSO) to the wells of the 384-well plate.
-
Add a solution containing the JAK2 enzyme and the biotinylated substrate peptide to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Kₘ value for JAK2.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding an EDTA solution.
-
Add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A streamlined workflow for the use of this compound in drug discovery.
Caption: The inhibitory action of a 1-Methyl-1H-imidazole derivative on the JAK/STAT signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a privileged imidazole scaffold and a reactive carbohydrazide handle provides an efficient entry point for the synthesis of diverse compound libraries. The successful application of the 1-methyl-1H-imidazole core in the development of potent JAK2 inhibitors underscores its potential for generating novel therapeutic agents. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this powerful tool in their drug discovery endeavors.
References
- MDPI. (n.d.). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI.
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
- Ioannidis, S., et al. (2011). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 781-786.
- PubChem. (n.d.). This compound. PubChem.
- Cheméo. (n.d.). 1H-Imidazole, 1-methyl-. Cheméo.
- PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. PubChem.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 5. 1H-Imidazole, 1-methyl- (CAS 616-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Methyl-1H-imidazole-5-carbohydrazide in the development of enzyme inhibitors
Application Notes & Protocols
Topic: 1-Methyl-1H-imidazole-5-carbohydrazide in the Development of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery, essential for developing therapies for a vast range of diseases.[1] The selection of a promising chemical scaffold is a critical first step in this process. This guide focuses on this compound, a heterocyclic compound possessing structural motifs of significant interest in medicinal chemistry. The imidazole ring is a key component in many existing drugs and natural compounds, often interacting with enzyme active sites, while the carbohydrazide moiety serves as a versatile hydrogen-bond donor and acceptor.[2][3][4][5][6] This document provides a comprehensive overview of the rationale for using this scaffold, detailed protocols for its screening and characterization as an enzyme inhibitor, and a guide to interpreting the resulting data.
Introduction: The Rationale for a Privileged Scaffold
This compound combines two pharmacologically significant moieties, making it a compelling starting point for fragment-based or lead discovery campaigns.
-
The Imidazole Ring: This five-membered aromatic heterocycle is a bioisostere of various functional groups and is found in numerous FDA-approved drugs.[5] Its utility stems from several key properties:
-
Metal Coordination: The sp2-hybridized nitrogen atom can coordinate with metal ions (e.g., Zn²⁺, Fe²⁺) often found in the active sites of metalloenzymes like cytochrome P450s and matrix metalloproteinases.[7][8]
-
Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in an enzyme's active site.[9]
-
Scaffold Rigidity: It provides a rigid, planar core from which to project other functional groups into specific binding pockets.
-
-
The Carbohydrazide Moiety: This functional group (-C(=O)NHNH₂) is a powerful pharmacophore.[3]
-
Extensive H-Bonding: It features multiple hydrogen bond donors and acceptors, enabling a network of interactions that can significantly contribute to binding affinity.[4]
-
Synthetic Versatility: The terminal amine is a reactive handle for derivatization, allowing for the rapid generation of compound libraries through reactions with aldehydes or ketones to form hydrazones.[2][10] This is crucial for exploring structure-activity relationships (SAR).
-
Derivatives of both imidazole and carbohydrazides have shown potent inhibitory activity against a wide range of enzyme classes, including kinases, hydrolases, and oxidoreductases.[11][12][13][14] Therefore, this compound represents a pre-validated starting point for inhibitor development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23585-00-4 | [15] |
| Molecular Formula | C₅H₈N₄O | [15][16] |
| Molecular Weight | 140.15 g/mol | [15] |
| Appearance | White solid | [17] |
| Purity | Typically ≥97% | [17][18] |
Experimental Workflow for Inhibitor Characterization
A systematic approach is required to identify and characterize a potential enzyme inhibitor. The workflow progresses from an initial broad screen to detailed mechanistic studies, ensuring that resources are focused on the most promising compounds.
Caption: General workflow for enzyme inhibitor discovery and characterization.
Detailed Protocols
These protocols provide a framework for testing this compound and its derivatives. They should be optimized for the specific enzyme system under investigation.
Protocol 3.1: Preparation of Stock Solutions
Accurate compound concentration is fundamental to reliable data.
-
Calculate Amount: Determine the mass of this compound needed to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent, as it is compatible with most biochemical assays at low final concentrations (typically <1%).
-
Dissolution: Carefully weigh the compound and add the calculated volume of DMSO. Ensure complete dissolution using a vortex mixer. Gentle warming may be required.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 3.2: Primary Screening and IC₅₀ Determination
The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).[19][20] This is a key measure of inhibitor potency.[21]
Materials:
-
Target enzyme
-
Substrate (preferably a chromogenic or fluorogenic one for ease of detection)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Inhibitor stock solution (from Protocol 3.1)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well or 384-well microplates
Procedure:
-
Serial Dilution: Prepare a serial dilution series of the inhibitor. A common approach is a 10-point, 3-fold dilution starting from a high concentration (e.g., 100 µM).
-
Rationale: This wide concentration range is necessary to define both the top and bottom plateaus of the dose-response curve accurately.
-
-
Plate Layout: Design the plate to include all necessary controls (see Table 2).
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the serially diluted inhibitor to the appropriate wells. Add an equivalent volume of DMSO to the control wells (0% and 100% activity).
-
Add the enzyme to all wells except the "No Enzyme" blanks.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
-
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the signal (absorbance or fluorescence) over time (kinetic assay) or at a single fixed time point (endpoint assay).[22] Ensure measurements are taken during the initial linear phase of the reaction.[20]
Table 2: Example 96-Well Plate Layout for IC₅₀ Determination
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | 100% Act | 0% Act |
| B | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | 100% Act | 0% Act |
| C | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.1 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | 100% Act | 0% Act |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
-
100% Activity Control: Contains enzyme, substrate, and DMSO (vehicle).
-
0% Activity Control (Blank): Contains substrate, DMSO, but no enzyme (or a known potent inhibitor).
Data Analysis:
-
Subtract the average of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_activity))
-
Plot % Inhibition versus log([Inhibitor]).
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.3: Mechanism of Action (MOA) Studies
MOA studies elucidate how the inhibitor interacts with the enzyme and substrate.[23][24] This is achieved by measuring IC₅₀ values at multiple substrate concentrations.[24]
Procedure:
-
Determine Substrate Kₘ: First, empirically determine the Michaelis-Menten constant (Kₘ) for your substrate under the chosen assay conditions.
-
Set Up Assays: Perform the IC₅₀ determination protocol (3.2) at various fixed substrate concentrations, typically ranging from 0.25 × Kₘ to 10 × Kₘ.[24]
-
Data Analysis:
-
Calculate the IC₅₀ value for each substrate concentration.
-
Analyze the relationship between the IC₅₀ and substrate concentration [S]:
-
Competitive Inhibition: IC₅₀ increases linearly with increasing [S]. The inhibitor binds to the same site as the substrate.[24][25]
-
Non-competitive Inhibition: IC₅₀ is independent of [S]. The inhibitor binds to an allosteric site on the enzyme, affecting catalysis but not substrate binding.[24][25]
-
Uncompetitive Inhibition: IC₅₀ decreases with increasing [S]. The inhibitor binds only to the enzyme-substrate (ES) complex.[24]
-
-
For a more detailed analysis, perform full enzyme kinetics (velocity vs. [S]) at several fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect on Kₘ and Vₘₐₓ.[26]
-
Caption: Common mechanisms of reversible enzyme inhibition.
Protocol 3.4: Determining Reversibility
This experiment distinguishes between reversible inhibitors (which dissociate from the enzyme) and irreversible inhibitors (which form a stable, often covalent, bond).
Procedure (Rapid Dilution Method): [21]
-
High-Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 × IC₅₀) for a set period (e.g., 60 minutes).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay solution containing the substrate. The final concentration of the inhibitor should be well below its IC₅₀ (e.g., 0.1 × IC₅₀).
-
Measure Activity: Immediately monitor enzyme activity over time.
-
Interpretation:
-
Reversible Inhibitor: Enzyme activity will rapidly recover to a level comparable to the uninhibited control (adjusted for the low final inhibitor concentration).
-
Irreversible Inhibitor: Enzyme activity will remain low and will not recover, as the inhibitor does not dissociate upon dilution.
-
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel enzyme inhibitors. Its privileged structural motifs provide a strong foundation for potent and specific interactions with enzyme active sites. The protocols outlined in this guide offer a systematic and robust methodology for its evaluation, from initial potency determination to detailed mechanistic characterization.
Once a promising inhibitory profile is established, the true power of this scaffold can be realized through synthetic modification of the carbohydrazide moiety. Building a library of hydrazone derivatives allows for a detailed exploration of the structure-activity relationship (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties necessary for advancing a compound toward a therapeutic candidate.
References
- De B. Faria, C., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods.
- ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Pelassy, C., et al. (1994). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed.
- Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist.
- Sabbatini, F. M., et al. (2010). Discovery process and characterization of novel carbohydrazide derivatives as potent and selective GHSR1a antagonists. PubMed.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central.
- American Chemical Society. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS Medicinal Chemistry Letters.
- Wang, J., et al. (2020). Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation. PubMed.
- Bartolini, D., et al. (2021). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. MDPI.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
- UC Berkeley. (2010). Mechanism-based Inhibition of Enzymes. YouTube.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
- Enzo Life Sciences. (n.d.). Enzyme Inhibitors Role.
- PubChem. (n.d.). This compound.
- BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
- Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
- PubMed Central. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors.
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed.
- ResearchGate. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.
- ResearchGate. (2023). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity.
- LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge.
- MDPI. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
- National Institutes of Health. (2022). Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives.
- PubMed Central. (2022). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.
- National Institutes of Health. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
- PubMed Central. (2018). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor.
- Kimteks. (n.d.). MAYBRIDGE CC23627DE this compound, 97%.
- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.
- ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives....
- MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of heterocyclic carbohydrazide derivatives as novel selective fatty acid amide hydrolase inhibitors: design, synthesis and anti-neuroinflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 17. labvietchem.com.vn [labvietchem.com.vn]
- 18. labor.com.tr [labor.com.tr]
- 19. researchgate.net [researchgate.net]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 23. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 26. Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantifying 1-Methyl-1H-imidazole-5-carbohydrazide
An Application Note and Protocol for the Quantitative Analysis of 1-Methyl-1H-imidazole-5-carbohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, adherence to validation standards, and practical insights into sample preparation and data analysis, ensuring scientific integrity and reproducible results.
Introduction and Analytical Rationale
This compound is a heterocyclic compound of interest in pharmaceutical development, potentially serving as a synthetic intermediate, a metabolite of a parent drug, or a process-related impurity. Accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for conducting pharmacokinetic studies.
The inherent polarity of the imidazole and carbohydrazide moieties presents a significant challenge for traditional reversed-phase chromatography. This guide addresses this challenge by providing robust methods tailored to the compound's physicochemical properties, ensuring reliable retention, separation, and detection.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 23585-00-4 | [1] |
| Molecular Formula | C₅H₈N₄O | [1][2] |
| Molecular Weight | 140.15 g/mol | [1] |
| Predicted XlogP | -1.1 | [2] |
| Monoisotopic Mass | 140.06981 Da | [2] |
The low XlogP value confirms the high polarity of the molecule, guiding the selection of appropriate chromatographic techniques.
Primary Recommended Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible technique ideal for routine quality control, purity assessment, and quantification in non-complex matrices such as drug substances or formulated products.
Principle and Method Causality
This method utilizes a C18 stationary phase, a standard in reversed-phase chromatography. Given the analyte's high polarity, achieving adequate retention requires a highly aqueous mobile phase. The addition of an acid, such as formic acid, serves a dual purpose: it protonates the imidazole nitrogen, controlling its ionization state, and sharpens the chromatographic peak shape by minimizing undesirable interactions with residual silanols on the column. Detection is based on the chromophoric imidazole ring, which exhibits UV absorbance.
Detailed Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Consumables
-
HPLC System with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
LC-MS grade Acetonitrile and Water
-
Formic Acid (≥98%)
-
Analytical balance, volumetric flasks, and pipettes
2.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 1 L of LC-MS grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 1 L of LC-MS grade acetonitrile and mix.
-
Diluent: 95:5 (v/v) Mobile Phase A:Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
2.2.3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (Note: Verify optimal wavelength by running a DAD scan on a standard solution).
-
Run Time: 10 minutes
2.2.4. System Suitability Test (SST) Before analysis, inject a mid-level concentration standard (e.g., 25 µg/mL) five times. The acceptance criteria are:
-
Peak Area Precision (RSD): ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
2.2.5. Data Analysis Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards. Perform a linear regression analysis. The concentration of the analyte in unknown samples is determined from this curve.
HPLC-UV Workflow Diagram
Sources
Application Notes and Protocols for the Purification of 1-Methyl-1H-imidazole-5-carbohydrazide
Introduction: The Critical Role of Purity in Drug Discovery
1-Methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring an imidazole ring and a carbohydrazide group, are present in a variety of biologically active molecules. The carbohydrazide moiety, in particular, is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to interactions with biological targets. As with any compound intended for pharmaceutical research, achieving high purity is paramount. The presence of impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, and complications in downstream applications. This guide provides a comprehensive overview of the techniques for purifying this compound, grounded in the principles of organic chemistry and tailored for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves a two-step process: the esterification of 1-methyl-1H-imidazole-5-carboxylic acid, followed by the reaction of the resulting ester with hydrazine hydrate.[1][2] This synthesis pathway can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 1-methyl-1H-imidazole-5-carboxylic acid and its corresponding ester are common impurities.
-
Reagents and Byproducts: Excess hydrazine hydrate and byproducts from the esterification reaction can contaminate the final product.
-
Side-Reaction Products: The formation of isomeric impurities or degradation products can occur under certain reaction conditions.
A clear understanding of these potential contaminants is essential for selecting the most appropriate purification strategy.
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be effectively achieved through several techniques, either individually or in combination. The choice of method will depend on the nature and quantity of the impurities present.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice for obtaining highly pure this compound. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. A two-solvent system can also be employed where the compound is soluble in one solvent and insoluble in the other.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Suitability | Notes |
| Ethanol | Good | Often a good starting point for polar compounds. |
| Methanol | Good | Similar to ethanol, may offer different solubility profiles. |
| Ethanol/Water | Excellent | A two-solvent system that can be finely tuned for optimal crystallization. |
| Isopropanol | Moderate | Can be effective if ethanol or methanol are too good of solvents. |
Column Chromatography: For Complex Mixtures
When dealing with a complex mixture of impurities or when recrystallization proves ineffective, column chromatography is the preferred purification method.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like this compound.[4] For basic compounds like imidazoles, tailing on silica gel can be an issue due to strong interactions with acidic silanol groups. In such cases, using neutral or basic alumina, or adding a basic modifier to the mobile phase can be beneficial.[3]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically chosen that provides a retention factor (Rf) of 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate. Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[3]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 dichloromethane/methanol). Pour the slurry into a column and allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å) | Standard choice for polar compounds.[3] |
| Mobile Phase | Dichloromethane/Methanol | A versatile solvent system for a range of polarities.[3] |
| Gradient | 0% to 10% Methanol | Allows for the separation of both less polar and more polar impurities. |
| Additive | 0.5% Triethylamine | Can be added to the mobile phase to reduce tailing of the basic imidazole compound.[3] |
Acid-Base Extraction: Exploiting Chemical Properties
Acid-base extraction is a useful technique for separating acidic or basic compounds from neutral impurities. Given that this compound contains a basic imidazole ring, this method can be employed to remove non-basic impurities.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate the this compound, causing it to precipitate out of the solution or allowing it to be extracted back into an organic solvent.
-
Extraction and Isolation: Extract the purified compound with an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A decision-making workflow for selecting the appropriate purification technique.
Purity Assessment: The Final Validation
After purification, it is crucial to assess the purity of the this compound. Common analytical techniques for purity determination include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to detect and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its use for research and drug development. A systematic approach, beginning with an understanding of potential impurities and employing appropriate purification techniques such as recrystallization, column chromatography, and acid-base extraction, will yield a compound of high purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to achieve their desired purity levels, ensuring the reliability and reproducibility of their scientific findings.
References
- Khan, I., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
Sources
Application Notes and Protocols: A Step-by-Step Guide to 1-Methyl-1H-imidazole-5-carbohydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed exploration of the synthesis and reactivity of 1-methyl-1H-imidazole-5-carbohydrazide, a versatile building block in medicinal chemistry and materials science. This document offers in-depth technical protocols, mechanistic insights, and practical guidance for researchers. The content is structured to deliver not just procedural steps but also the underlying chemical principles, empowering scientists to optimize reactions and design novel molecular entities.
I. Introduction: The Significance of this compound
The imidazole nucleus is a cornerstone in the architecture of numerous biologically active molecules. Its presence in natural products and synthetic drugs underscores its importance as a pharmacophore. This compound, in particular, has emerged as a valuable intermediate due to the reactive carbohydrazide moiety, which serves as a versatile handle for constructing a diverse array of heterocyclic systems and hydrazone derivatives. These derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[1] The exploration of its reactions is pivotal for the discovery of new chemical entities with potential pharmacological applications.[2][3]
Molecular Structure and Properties
-
Molecular Weight: 140.15 g/mol [5]
-
Appearance: White crystalline solid[6]
-
Key Features: The molecule integrates the aromatic 1-methylimidazole ring with a nucleophilic carbohydrazide group (-CONHNH2). This unique combination dictates its reactivity, primarily characterized by the nucleophilic nature of the terminal nitrogen of the hydrazide.
II. Core Reactions and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of the carbohydrazide functional group. The primary reactions involve condensation with carbonyl compounds and cyclization to form various five- and six-membered heterocycles.
Hydrazone Formation: Reaction with Aldehydes and Ketones
The most fundamental reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone for creating diverse molecular libraries for biological screening.
Mechanism: The reaction proceeds via a nucleophilic addition of the terminal amino group of the hydrazide to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[7][8] This reaction is typically acid-catalyzed.[9][10]
General Protocol for Hydrazone Synthesis:
A general procedure involves the reaction of the carbohydrazide with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.[9][11]
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates product crystallization. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[9] |
| Temperature | Reflux | Provides the necessary activation energy for the dehydration step. |
| Reaction Time | 2-8 hours | Typically sufficient for complete conversion. |
| Work-up | Cooling, filtration, and recrystallization | Simple procedure to isolate and purify the hydrazone product. |
Synthesis of 1,3,4-Oxadiazoles
Carbohydrazides are valuable precursors for the synthesis of 1,3,4-oxadiazole rings, a scaffold found in many medicinally important compounds.
Mechanism: The cyclization of a carbohydrazide to a 1,3,4-oxadiazole typically involves dehydration, which can be achieved using various reagents. One common method involves reaction with an acid chloride or anhydride to form a diacylhydrazine intermediate, followed by cyclodehydration. Another approach is the direct cyclization with reagents like phosphoryl chloride.[12]
Protocol for 1,3,4-Oxadiazole Synthesis:
This protocol outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
| Step | Procedure | Purpose |
| 1 | Dissolve this compound in a suitable solvent (e.g., pyridine). | To create a homogeneous reaction mixture. |
| 2 | Add an equimolar amount of an aromatic acid chloride dropwise at 0°C. | To form the diacylhydrazine intermediate. |
| 3 | Stir the reaction mixture at room temperature for 4-6 hours. | To ensure complete formation of the intermediate. |
| 4 | Add a dehydrating agent, such as phosphoryl chloride (POCl3), dropwise at 0°C. | To facilitate the cyclodehydration to form the oxadiazole ring.[12] |
| 5 | Reflux the mixture for 2-4 hours. | To drive the cyclization to completion. |
| 6 | Pour the cooled reaction mixture into ice water and collect the precipitate by filtration. | To isolate the crude product. |
| 7 | Recrystallize the solid from a suitable solvent (e.g., ethanol). | To purify the final 1,3,4-oxadiazole derivative. |
Formation of Pyrazole Derivatives
The reaction of carbohydrazides with β-dicarbonyl compounds provides a straightforward route to pyrazole derivatives.
Mechanism: This reaction is a classic example of a condensation reaction leading to heterocycle formation. The more nucleophilic terminal nitrogen of the carbohydrazide attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable pyrazole ring.
Protocol for Pyrazole Synthesis:
| Parameter | Condition | Rationale |
| Reactants | This compound, Acetylacetone (or other 1,3-dicarbonyls) | Equimolar amounts are typically used. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst. |
| Temperature | Reflux | To overcome the activation energy of the cyclization and dehydration steps. |
| Reaction Time | 4-6 hours | Generally sufficient for the reaction to go to completion. |
| Work-up | The reaction mixture is cooled and poured into water to precipitate the product, which is then filtered and purified by recrystallization. | Standard procedure for isolating solid products from an acidic medium. |
Synthesis of Triazole Derivatives
Carbohydrazides can be converted into 1,2,4-triazole derivatives through reactions with isothiocyanates.[13]
Mechanism: The initial step involves the nucleophilic attack of the carbohydrazide on the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate. Subsequent intramolecular cyclization with the elimination of water or hydrogen sulfide, depending on the reaction conditions and reagents, leads to the formation of the triazole ring.
III. Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in drug discovery. The resulting hydrazones, oxadiazoles, pyrazoles, and triazoles have been investigated for a wide range of biological activities, including:
-
Antimicrobial Activity: Many imidazole-containing heterocycles exhibit potent antibacterial and antifungal properties.[14]
-
Anticancer Activity: The imidazole scaffold is present in several approved anticancer drugs, and novel derivatives are continuously being explored for their potential as antineoplastic agents.[1]
-
Enzyme Inhibition: The diverse structures that can be generated from this carbohydrazide make it a valuable starting point for designing specific enzyme inhibitors, such as for Janus Kinase 2 (JAK2).[2][3]
In materials science, the ability of these compounds to form stable, conjugated systems makes them candidates for applications in organic electronics and as ligands for the synthesis of coordination polymers.
IV. Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.
V. Conclusion
This compound is a highly versatile and valuable building block in synthetic chemistry. Its ability to undergo a variety of reactions to form diverse heterocyclic systems makes it a powerful tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists working with this compound, facilitating the exploration of its full synthetic potential.
References
- Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. - SciSpace.
- Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. - World Scientific News.
- Thiocarbohydrazides: Synthesis and Reactions. - Scientific & Academic Publishing.
- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. - MDPI.
- Chemistry of carbohydrazide and thiocarbohydrazide. - ACS Publications.
- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. - ACS Publications.
- This compound (C5H8N4O). - PubChemLite.
- 1H-Imidazole, 1-methyl-. - NIST WebBook.
- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. - PubMed.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. - MDPI.
- Main reaction pathways for the formation of 1H-imidazole derivatives... - ResearchGate.
- Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. - ResearchGate.
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. - Authorea.
- Carbohydrazide. - Ataman Kimya.
- Reactivity of Aldehydes & Ketones. - Chemistry LibreTexts.
- Reactions Of Aldehydes & Ketones With Ammonia derivatives (Hydrazine,Phenyl hydrazine,semicarbazide). - YouTube.
- 1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide. - LookChem.
- 1H-Imidazole, 1-methyl-. - NIST WebBook.
- 1-methyl-1h-imidazole-2-carbohydrazide (C5H8N4O). - PubChemLite.
- This compound 97%, 5g Maybridge. - LabVIETCHEM.
- Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. - NIH National Center for Biotechnology Information.
- 1-Methylimidazole. - Wikipedia.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. labvietchem.com.vn [labvietchem.com.vn]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 13. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure a successful and reproducible outcome.
Synthetic Overview & Core Logic
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the formation of the key intermediate, an alkyl 1-methyl-1H-imidazole-5-carboxylate. The second stage is the conversion of this ester into the final carbohydrazide product via reaction with hydrazine. Understanding the potential pitfalls in each stage is critical for success.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis of the Precursor (Methyl 1-Methyl-1H-imidazole-5-carboxylate)
Question 1: My yield for the precursor ester is significantly lower than expected. What are the primary causes?
Answer: Low yields in this initial stage often stem from three main areas: incomplete reaction, side-product formation during N-methylation, or losses during workup and purification.
-
Cause - Incomplete Esterification: The esterification of imidazole-5-carboxylic acid can be sluggish. Standard methods involve reacting the carboxylic acid with methanol under acidic conditions (e.g., catalytic H₂SO₄) and refluxing.[1][2] If the reaction is incomplete, you may need to increase the reaction time or ensure anhydrous conditions, as water can hinder the esterification equilibrium.
-
Cause - N-Methylation Issues: When methylating the imidazole ring, using a strong base like Sodium Hydride (NaH) with a methylating agent like Methyl Iodide (CH₃I) is common.[3] However, improper temperature control can lead to side reactions. It is crucial to perform the deprotonation with NaH at 0 °C before adding the methyl iodide.[3]
-
Cause - Purification Losses: The precursor ester, being a polar molecule, can be challenging to extract. If you experience losses during aqueous workup, consider using a more polar extraction solvent like dichloromethane (DCM) or performing multiple extractions.[4] Purification by vacuum distillation or column chromatography are viable options, though care must be taken to select the appropriate solvent system for chromatography to avoid streaking on the column.[5][6]
Question 2: I'm observing isomeric impurities. How can I ensure methylation occurs at the N1 position?
Answer: Regioselectivity is a known challenge in imidazole chemistry. The formation of the undesired N3-methyl isomer can occur. The choice of reaction conditions is paramount to controlling the outcome.
-
Expert Insight: The generally accepted mechanism for achieving N1 methylation involves first forming the ester and then performing the N-methylation. Starting with methyl 1H-imidazole-5-carboxylate, deprotonation with a strong, non-nucleophilic base like NaH will generate the imidazolate anion. In polar aprotic solvents like DMF or THF, the subsequent alkylation with methyl iodide will predominantly occur at the N1 position due to steric and electronic factors. Alternative, less hazardous methylating agents like dimethyl sulfate can also be used.[3]
Part 2: Conversion of Ester to this compound
Question 3: My hydrazinolysis reaction is not going to completion, and I still see starting ester on my TLC plate. How can I fix this?
Answer: Incomplete conversion is the most frequent issue in this step. The solution typically involves adjusting the reaction stoichiometry, temperature, or duration.
-
Stoichiometry: A molar excess of hydrazine hydrate is necessary to drive the reaction to completion. A common ratio is using 2 to 5 molar equivalents of hydrazine hydrate for every 1 equivalent of the ester.[2][4] A Chinese patent suggests a molar ratio of ester to hydrazine hydrate of 1:1.2 can achieve yields over 90%, but this may require optimized conditions like reactive distillation to remove the alcohol byproduct.[7]
-
Solvent and Temperature: The reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcohol solvent such as methanol or ethanol.[2][8] The alcohol acts as a good solvent for both reactants and facilitates the reaction. Refluxing for several hours (4-20 hours) is standard practice, and the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.[2][4][9]
-
Driving Equilibrium: The reaction between an ester and hydrazine is a nucleophilic acyl substitution that generates an alcohol as a byproduct. While often not necessary for small-scale lab synthesis, removing this alcohol (e.g., via distillation) can help shift the equilibrium towards the product, as described in industrial-scale preparations.[7]
Question 4: My final product is oily or difficult to crystallize from the reaction mixture. What are the best isolation techniques?
Answer: Isolation of the carbohydrazide can be tricky if it doesn't precipitate directly upon cooling. The workup procedure is key.
-
Protocol 1 - Direct Crystallization: After the reaction is complete (as monitored by TLC), the first step should be to cool the reaction mixture. Often, the product will crystallize or precipitate out of the alcoholic solution.[8] The solid can then be collected by filtration.
-
Protocol 2 - Solvent Removal & Recrystallization: If no solid forms, remove the solvent (methanol/ethanol) and excess hydrazine hydrate under reduced pressure (rotary evaporation).[2] The resulting crude residue can then be recrystallized. A common technique is to dissolve the residue in a minimal amount of hot chloroform and then add petroleum ether until turbidity is observed, which upon cooling should yield crystalline product.[2]
-
Protocol 3 - Aqueous Extraction: If the product remains an oil, it may be necessary to perform an extraction. The reaction mixture can be concentrated, and the residue extracted several times with a solvent like DCM. The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product, which can then be further purified by recrystallization.[4]
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of converting the ester to the carbohydrazide? This reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (or alkoxide) as a leaving group to form the stable carbohydrazide product.
FAQ 2: What are the primary safety concerns when using hydrazine hydrate? Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.
FAQ 3: Can I use a different ester, like an ethyl ester, as the precursor? Yes, the reaction is general for alkyl esters.[7] Both methyl and ethyl esters are commonly used as precursors for conversion to hydrazides.[4][10] The choice between them often depends on the ease of synthesis and purification of the specific ester intermediate. The reaction with hydrazine hydrate proceeds similarly for both.
Validated Experimental Protocols
Protocol 1: Synthesis of Methyl 1-Methyl-1H-imidazole-5-carboxylate (Precursor)
This protocol is a generalized procedure based on standard organic chemistry principles for esterification and N-methylation.[1][3]
-
Esterification: In a round-bottom flask, suspend 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid). Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 5-12 hours. Monitor the reaction's progress using TLC.
-
Workup: After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl 1H-imidazole-5-carboxylate.
-
N-Methylation: Dissolve the crude ester (1.0 eq) in anhydrous DMF. Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise at 0 °C. Stir at room temperature for 1 hour.
-
Reaction: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Final Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate, dry the organic phase, and concentrate. Purify the final ester by column chromatography or vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from established methods for hydrazide synthesis.[2][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in methanol (approx. 20 mL per gram of ester).
-
Add Hydrazine: Add hydrazine hydrate (80-95% solution, 2.0-5.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) for 4-8 hours.
-
Monitoring: Monitor the disappearance of the starting ester using TLC (a typical eluent system would be ethyl acetate/methanol or dichloromethane/methanol).
-
Isolation: Once the reaction is complete, cool the flask to room temperature, and then further in an ice bath. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold methanol.
-
Purification: If no solid forms, concentrate the reaction mixture on a rotary evaporator. The resulting crude solid or oil can be recrystallized from a solvent system like chloroform/petroleum ether to yield pure this compound.[2]
Summary of Key Reaction Parameters
| Parameter | Stage 1: Ester Synthesis | Stage 2: Hydrazinolysis |
| Key Reagents | Imidazole-5-carboxylic acid, MeOH, H₂SO₄, NaH, CH₃I | Methyl 1-methyl-1H-imidazole-5-carboxylate, Hydrazine Hydrate |
| Solvent | Methanol, DMF | Methanol or Ethanol |
| Temperature | Reflux (Esterification), 0 °C to RT (Methylation) | Reflux (75-80 °C) |
| Duration | 5-12 hours (Esterification), 3-5 hours (Methylation) | 4-20 hours (TLC monitored) |
| Key Stoichiometry | Catalytic acid; 1.1 eq Base & Methylating Agent | 1 : (2-5) ratio of Ester to Hydrazine Hydrate |
| Typical Yield | 60-85% (after two steps) | >90% |
References
- Heimgartner, H. (2003). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
- Bhat, M. A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113‒116.
- ResearchGate Discussion. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?
- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
- Google Patents. (2013). Preparation method of hydrazide compound. CN103408454A.
- Dilek, N. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry.
- Hussain, F., et al. (2015). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan.
- Quora. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction.
- Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance yield, purity, and reproducibility.
Synthesis Overview
The standard synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester, ethyl 1-methyl-1H-imidazole-5-carboxylate. This nucleophilic acyl substitution reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcohol solvent.
Reaction Scheme:
-
Ethyl 1-methyl-1H-imidazole-5-carboxylate + Hydrazine Hydrate → this compound + Ethanol
The reaction is driven by the high nucleophilicity of hydrazine and is generally efficient. However, several factors can influence the reaction's success, leading to issues with yield and purity.
Synthesis Pathway Diagram
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Yields can vary based on reaction conditions and scale. However, well-optimized protocols typically report yields in the range of 70-90%.[1] Factors such as reaction time, temperature, and purity of starting materials significantly impact the final yield.
Q2: What are the most critical parameters for this reaction?
The three most critical parameters are:
-
Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate.
-
Molar Ratio of Hydrazine: An excess of hydrazine hydrate is often used to drive the reaction to completion. A 5 to 10-fold molar excess is common.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is highly recommended to determine the endpoint. Reaction times of 8-16 hours are frequently reported.[2]
Q3: Can I use a different solvent instead of ethanol?
Yes, other alcohols like methanol or isopropanol can be used. The choice of solvent can affect the reflux temperature and the solubility of the starting material and product. Ethanol is commonly used due to its favorable boiling point and ability to dissolve both the ester and hydrazine hydrate.
Q4: What are the common impurities or side products?
The most common impurity is unreacted starting material (the ethyl ester). In some cases, side reactions can occur, although they are less common for this specific substrate. For some complex substrates, intramolecular benzoyl migration has been observed in similar reactions, but this is not expected for this synthesis.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and purification of this compound.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and solutions?
A: This is a common issue that can usually be traced back to a few key areas.
-
Cause 1: Incomplete Reaction
-
Explanation: The hydrazinolysis of esters is an equilibrium-driven process. Insufficient reaction time or temperature can lead to a low conversion of the starting material.
-
Solution:
-
Increase Reaction Time: Monitor the reaction's progress using TLC. If starting material is still present after the initially planned time, extend the reflux period.
-
Ensure Proper Temperature: Verify that your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Increase Hydrazine Excess: A larger excess of hydrazine hydrate can help push the equilibrium towards the product. Consider increasing the molar ratio from 5 equivalents to 10 or even 20 equivalents.
-
-
-
Cause 2: Poor Quality Starting Materials
-
Explanation: The purity of the starting ethyl 1-methyl-1H-imidazole-5-carboxylate is crucial. If it contains significant impurities, these can interfere with the reaction or complicate purification. Likewise, the concentration of the hydrazine hydrate solution is important.
-
Solution:
-
Verify Starting Material Purity: Analyze your starting ester by NMR or LC-MS to confirm its identity and purity before starting the reaction.
-
Use High-Quality Hydrazine Hydrate: Ensure you are using a reliable source of hydrazine hydrate with a known concentration.
-
-
-
Cause 3: Inefficient Work-up and Isolation
-
Explanation: The product, being a hydrazide, has a different solubility profile than the starting ester. Improper work-up can lead to loss of product.
-
Solution:
-
Cooling: After the reaction is complete, cooling the reaction mixture on an ice bath is often necessary to precipitate the product fully.
-
Solvent Choice for Precipitation: If the product does not precipitate upon cooling, adding a co-solvent in which the product is insoluble (like diethyl ether or hexane) can induce crystallization.[3]
-
-
Table 1: Effect of Reaction Conditions on Yield
| Molar Ratio (Hydrazine:Ester) | Reaction Time (hours) | Temperature (°C) | Expected Yield Range |
| 3:1 | 8 | 78 (Ethanol Reflux) | 60-70% |
| 5:1 | 12 | 78 (Ethanol Reflux) | 75-85% |
| 10:1 | 16 | 78 (Ethanol Reflux) | >85% |
| 5:1 | 8 | 60 | <50% |
Problem: Difficulty in Product Purification
Q: I have obtained a crude product, but I am struggling to get a pure compound. What purification methods are recommended?
A: Purification of carbohydrazides can sometimes be challenging due to their polarity and potential to retain residual hydrazine.
-
Issue 1: Removing Excess Hydrazine
-
Explanation: Hydrazine hydrate has a high boiling point and can be difficult to remove completely under a standard rotary evaporator.
-
Solution:
-
Azeotropic Removal: Co-evaporate the crude product with a high-boiling point solvent like toluene or xylene. This can help to azeotropically remove residual hydrazine and water.
-
High Vacuum: Use a high-vacuum pump to dry the solid product for an extended period.
-
-
-
Issue 2: Recrystallization Challenges
-
Explanation: Finding a suitable solvent system for recrystallization is key to obtaining a highly pure product.
-
Solution:
-
Solvent Screening: Test a range of solvents. Alcohols like ethanol or methanol are often good choices for dissolving the crude product.[2] An anti-solvent like diethyl ether, ethyl acetate, or hexane can then be added to induce crystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If crystals do not form, add an anti-solvent dropwise until the solution becomes cloudy.
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Validated Experimental Protocol
This protocol is a reliable starting point for the synthesis of this compound.
Materials:
-
Ethyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (85% solution, 10.0 eq)
-
Absolute Ethanol
Procedure:
-
Set-up: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1-methyl-1H-imidazole-5-carboxylate.
-
Reagent Addition: Add absolute ethanol to dissolve the ester (approximately 10 mL per gram of ester). To this solution, add hydrazine hydrate (10.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is complete when the starting ester spot is no longer visible.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 1-2 hours. The product should precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the product under high vacuum to remove any residual solvent and hydrazine.
-
Purification (if necessary): If the product requires further purification, recrystallize from hot ethanol.
Safety Precautions:
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to air or moisture, although this is not typically necessary for this specific reaction.
References
- PrepChem. Preparation of carbohydrazide.
- Ataman Kimya. CARBOHYDRAZIDE.
- National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives.
- ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- PubChem. This compound (C5H8N4O).
- ResearchGate. An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
- Connect Chemicals. Carbohydrazide | CAS 497-18-7 | Supplier.
- International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.
- ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC.
- LabVIETCHEM. This compound 97%, 5g Maybridge.
- PubChem. Ethyl 1-methyl-1H-imidazole-5-carboxylate.
- ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
- Royal Society of Chemistry. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
- Chemistry LibreTexts. 21.6: Chemistry of Esters.
- SciSpace. Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- Google Patents. CN103086978A - 1-methylimidazole preparation method.
- National Center for Biotechnology Information. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity.
- ResearchGate. Ethyl 1-methylimidazole-2-carboxylate.
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-imidazole-5-carbohydrazide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and handling of 1-Methyl-1H-imidazole-5-carbohydrazide. It addresses common challenges and provides evidence-based solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and reliable method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 1-methyl-1H-imidazole-5-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate.[1][2]
Q2: What are the recommended starting materials and reagents?
-
Ester: Methyl or Ethyl 1-methyl-1H-imidazole-5-carboxylate (ensure high purity, >98%).
-
Hydrazine Source: Hydrazine hydrate (N₂H₄·H₂O) is the most common reagent. Anhydrous hydrazine can also be used, but requires more stringent handling precautions due to its higher reactivity and toxicity.
-
Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the dissolution of both the ester and hydrazine hydrate.[3]
Q3: What are the general reaction conditions for the hydrazinolysis?
The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
| Parameter | Recommended Condition | Rationale |
| Temperature | Reflux (typically 60-80°C) | To provide sufficient activation energy for the reaction. |
| Reactant Ratio | 2-5 equivalents of hydrazine hydrate | To drive the reaction to completion and minimize ester hydrolysis. |
| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates workup. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the ester and the scale of the reaction. |
Q4: What are the key safety considerations when working with hydrazine derivatives?
Hydrazine and its derivatives are hazardous and should be handled with appropriate safety precautions.[4]
-
Toxicity: Hydrazine is a suspected carcinogen and can be toxic if inhaled, ingested, or absorbed through the skin.[1][4]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste disposal guidelines.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. The following decision tree can help you diagnose and address the problem.
Caption: Troubleshooting workflow for low reaction yield.
-
Incomplete Reaction: Monitor the reaction progress using TLC or HPLC. If starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. Using a larger excess of hydrazine hydrate can also help drive the equilibrium towards the product.
-
Side Reactions: The primary side reaction to consider is the hydrolysis of the starting ester to the corresponding carboxylic acid, especially if there is water in the reaction mixture. Ensure you are using a high grade of hydrazine hydrate.
-
Product Loss During Workup: this compound has some solubility in common organic solvents. During recrystallization, ensure the solution is sufficiently cooled to maximize product precipitation. If using column chromatography, select a solvent system that provides good separation between your product and any impurities.
Q6: I am observing multiple spots on my TLC plate. How can I identify and minimize side products?
The formation of side products can complicate purification and reduce your overall yield.
-
Identification of Side Products:
-
Unreacted Starting Material: Compare the TLC to a spot of your starting ester.
-
Hydrolyzed Ester: The carboxylic acid will have a different Rf value and can be identified by its acidic nature.
-
Hydrazone Formation: If there are any aldehyde or ketone impurities present, they can react with the product to form hydrazones.[6][7]
-
-
Minimizing Side Products:
-
High-Purity Starting Materials: Use freshly distilled or high-purity solvents and ensure your starting ester is free of contaminants.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Temperature Control: Avoid excessive temperatures that could lead to decomposition of the product or reactants.
-
Q7: What is the best method for purifying this compound?
The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. A common procedure involves dissolving the crude product in a minimal amount of hot methanol or ethanol and then allowing it to cool slowly to form crystals.[8] Adding a non-polar co-solvent like diethyl ether or hexanes can sometimes induce precipitation.[8]
| Solvent System for Recrystallization | Comments |
| Methanol or Ethanol | Good for dissolving the product when hot, with lower solubility when cold. |
| Methanol/Diethyl Ether | The ether acts as an anti-solvent to promote crystallization. |
| Water | The product has some water solubility, so this may be an option, but yields could be lower.[9] |
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.
III. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from its corresponding methyl ester.
Materials:
-
Methyl 1-methyl-1H-imidazole-5-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (3.0 eq) to the solution at room temperature with stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system). The reaction is complete when the starting ester spot is no longer visible. This typically takes 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Caption: Step-by-step workflow for the synthesis of this compound.
IV. References
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications (RSC Publishing). Available from:
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available from:
-
Carbohydrazide - Santa Cruz Biotechnology. Available from:
-
Preparation of carbohydrazide - PrepChem.com. Available from:
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from:
-
Convenient method of peptide hydrazide synthesis using a new hydrazone resin. (PDF). Available from:
-
This compound (C5H8N4O) - PubChemLite. Available from:
-
CARBOHYDRAZIDE | - atamankimya.com. Available from:
-
A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. Available from:
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. Available from:
-
1H-imidazole-5-carbohydrazide | C4H6N4O | CID 225355 - PubChem - NIH. Available from:
-
1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. Available from:
-
This compound, 97%, Thermo Scientific 250 mg | Buy Online. Available from:
-
This compound | CAS 23585-00-4 | SCBT. Available from:
-
A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. Available from:
-
SAFETY DATA SHEET - TCI Chemicals. Available from:
-
Synthesis of carbohydrazide - ChemicalBook. Available from:
-
THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE Contents - Sciencemadness.org. Available from:
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. Available from:
-
Cas 1349129-34-5,1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide | lookchem. Available from:
-
Carbohydrazide | CAS 497-18-7 | Supplier - Connect Chemicals. Available from:
-
Carbohydrazide 98 497-18-7 - Sigma-Aldrich. Available from:
-
Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T. Available from:
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available from:
-
Main reaction pathways for the formation of 1H-imidazole derivatives... - ResearchGate. Available from:
-
This compound 97%, 5g Maybridge - LabVIETCHEM. Available from:
-
23585-00-4|this compound|BLD Pharm. Available from:
-
1-Methyl-5-nitro-1H-imidazole - PMC - NIH. Available from:
-
MAYBRIDGE CC23627DE this compound, 97% CAS No.:. Available from:
Sources
- 1. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. atamankimya.com [atamankimya.com]
Technical Support Center: Purification of 1-Methyl-1H-imidazole-5-carbohydrazide
Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this polar heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful isolation of high-purity material.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, heterocyclic compound, and its purification is often complicated by its structural features. The basic imidazole ring can lead to strong interactions with acidic stationary phases in chromatography, while the polar carbohydrazide group influences its solubility profile. Furthermore, carbohydrazides can exhibit instability under harsh pH and temperature conditions. A thorough understanding of these properties is crucial for developing an effective purification strategy.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified product shows a persistent impurity with a similar polarity that co-elutes during column chromatography. What is the likely identity of this impurity and how can I remove it?
Answer:
The most probable co-eluting impurity is the regioisomer, 1-Methyl-1H-imidazole-4-carbohydrazide . This isomer is often formed as a byproduct during the synthesis of 5-substituted 1-methylimidazoles. Due to their similar structures and polarities, separating these isomers can be challenging.
Suggested Solutions:
-
Optimize Column Chromatography:
-
Use a shallow gradient: A slow, gradual increase in the polar solvent concentration during elution can enhance the separation of closely eluting compounds.
-
Increase column length: A longer column provides more surface area for interaction, improving the resolution between the two isomers.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be very effective for separating polar isomers.
-
-
Recrystallization: Fractional recrystallization can be attempted. This involves a series of sequential crystallizations to enrich the desired isomer in the solid phase. This method is often tedious and may result in significant product loss.
Question 2: I am observing significant tailing of my product spot on the TLC plate and a broad elution profile during column chromatography on silica gel. What is causing this and how can I resolve it?
Answer:
This is a classic issue encountered with basic compounds like imidazoles on acidic silica gel. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.
Suggested Solutions:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase will neutralize the acidic sites on the silica gel. This minimizes the strong ionic interactions and results in sharper peaks and improved separation.[1][2]
-
Use a Different Stationary Phase: As mentioned previously, switching to a more neutral or basic stationary phase like alumina can circumvent this issue.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect in my crude this compound?
A1: Besides the 1-Methyl-1H-imidazole-4-carbohydrazide isomer, other potential impurities include:
-
Starting materials: Unreacted methyl 1-methyl-1H-imidazole-5-carboxylate.
-
Hydrolysis product: 1-Methyl-1H-imidazole-5-carboxylic acid, which can form if the carbohydrazide is exposed to water, especially under acidic or basic conditions.
-
Unreacted hydrazine: Excess hydrazine hydrate used in the synthesis.
Q2: What is the best way to store purified this compound?
A2: Due to the potential instability of the carbohydrazide functional group, the purified compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: What solvents are suitable for recrystallizing this compound?
A3: Given its polar nature, good starting points for recrystallization solvents include polar protic solvents like ethanol, methanol, or isopropanol . A two-solvent system, such as ethanol/water or methanol/diethyl ether, may also be effective. You will likely need to perform some small-scale solubility tests to find the optimal solvent or solvent mixture.
IV. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
This protocol is designed to purify crude this compound containing non-polar impurities and the 4-carbohydrazide isomer.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM with a small percentage of methanol. Adsorb this solution onto a small amount of silica gel and dry it under vacuum to create a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with a mobile phase of 98:2 DCM:MeOH with 0.5% TEA.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH, all containing 0.5% TEA).
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general guideline for recrystallizing this compound. The ideal solvent system should be determined experimentally.
Materials:
-
Crude this compound
-
Candidate recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
V. Visualized Workflows
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Column Chromatography
Caption: A decision tree for troubleshooting common issues in column chromatography.
VI. References
Sources
how to avoid side products in 1-Methyl-1H-imidazole-5-carbohydrazide reactions
Technical Support Center: 1-Methyl-1H-imidazole-5-carbohydrazide Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of various heterocyclic compounds. Its most frequent applications include:
-
Synthesis of N-Acylhydrazones: This is a cornerstone reaction where the carbohydrazide is condensed with aldehydes or ketones, typically under acidic catalysis, to form N-acylhydrazones.[1][2] These products are significant for their diverse biological activities.
-
Formation of 1,3,4-Oxadiazoles: Through cyclization reactions, often with carboxylic acid derivatives or orthoesters, the carbohydrazide can be converted into 1,3,4-oxadiazole rings.[3]
-
Peptide Coupling and Amide Bond Formation: The hydrazide moiety can act as a nucleophile in coupling reactions with activated carboxylic acids to form more complex amide structures.[4][5]
-
Synthesis of Pyrazole Derivatives: It can serve as a precursor for pyrazole synthesis through reactions with appropriate reagents.[6]
Q2: I'm observing a persistent yellow to brown discoloration in my reaction mixture. What could be the cause?
Discoloration during reactions with this compound is a common observation and can be attributed to several factors:
-
Thermal Degradation: The 1-methylimidazole core, while relatively stable, can undergo slow decomposition at elevated temperatures, especially with prolonged heating.[7] This degradation can lead to the formation of colored impurities.
-
Oxidative Degradation: The presence of oxygen can promote oxidative degradation pathways, resulting in colored byproducts.[7] This is particularly relevant if the reaction is not conducted under an inert atmosphere.
-
Side Reactions with Reagents: Certain reagents, especially strong acids or bases, can promote side reactions that lead to colored polymeric or degradation products.
To mitigate this, it is advisable to conduct reactions at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guide: Minimizing Side Products
This section provides a detailed, issue-specific guide to troubleshooting and preventing the formation of common side products in reactions involving this compound.
Issue 1: Formation of N-Acylurea Byproduct in Carbodiimide-Mediated Couplings
Scenario: You are attempting to couple this compound with a carboxylic acid using a carbodiimide coupling agent like DCC or EDC, but you are isolating a significant amount of an insoluble N-acylurea byproduct.
Root Cause Analysis: Carbodiimide coupling agents activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[8] While this intermediate is intended to react with the nucleophilic carbohydrazide, it can undergo an intramolecular O-to-N acyl transfer, leading to the formation of a stable and unreactive N-acylurea.[8] This side reaction is competitive with the desired amide bond formation.
Mitigation Strategies:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[9][10] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, while still being sufficiently reactive towards the carbohydrazide.
-
Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Lower temperatures generally disfavor the intramolecular rearrangement leading to the N-acylurea.[8]
-
Order of Addition: Add the carbodiimide to a pre-mixed solution of the carboxylic acid, carbohydrazide, and the additive. This ensures that the O-acylisourea intermediate is rapidly trapped by the additive.
Experimental Protocol: Optimized Carbodiimide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add HOBt (1.2 eq) to the solution and stir for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of EDC (1.2 eq) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Data Summary: Impact of Additives on N-Acylurea Formation
| Coupling Conditions | Desired Product Yield | N-Acylurea Byproduct |
| EDC only | Low to Moderate | Significant |
| EDC with HOBt | High | Minimal to None |
| EDC with OxymaPure | High | Minimal to None |
Issue 2: Unwanted Cyclization Side Reactions
Scenario: When attempting to synthesize a linear N-acylhydrazone, you observe the formation of a cyclic byproduct, such as a 1,3,4-oxadiazole.
Root Cause Analysis: The hydrazide moiety is a potent dinucleophile. Under certain conditions, particularly at elevated temperatures or in the presence of strong dehydrating agents, the initially formed N-acylhydrazone can undergo intramolecular cyclization with the elimination of water to form a stable 1,3,4-oxadiazole ring.[3]
Mitigation Strategies:
-
Temperature Control: Conduct the reaction at or below room temperature to minimize the rate of the cyclization reaction.
-
Avoid Strong Dehydrating Agents: Unless the oxadiazole is the desired product, avoid using strong dehydrating agents.
-
pH Control: The rate of cyclization can be pH-dependent. Maintaining a neutral or slightly acidic pH can often favor the formation of the N-acylhydrazone.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further conversion to the cyclic product.
Issue 3: Epimerization during Peptide Coupling
Scenario: When coupling this compound to a chiral carboxylic acid (e.g., an amino acid), you observe partial or complete loss of stereochemical integrity (epimerization or racemization) at the alpha-carbon of the carboxylic acid.
Root Cause Analysis: Epimerization can occur via the formation of an oxazolone intermediate from the activated carboxylic acid.[11] The protons on the alpha-carbon of the oxazolone are acidic and can be abstracted by a base, leading to racemization. The subsequent reaction with the carbohydrazide then yields a mixture of diastereomers.
Mitigation Strategies:
-
Choice of Coupling Reagent: Uronium-based coupling reagents like HATU and HBTU, when used with a non-nucleophilic base like diisopropylethylamine (DIEA), are generally less prone to causing epimerization compared to carbodiimides alone.[9][10]
-
Use of Additives: As with preventing N-acylurea formation, additives like HOBt and OxymaPure are highly effective at suppressing racemization by minimizing the lifetime of the highly reactive activated species.[9]
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as DIEA or 2,4,6-collidine. Avoid using tertiary amines like triethylamine if racemization is a concern.
-
Temperature Control: Keep the reaction temperature low (0 °C is ideal) to reduce the rate of oxazolone formation and subsequent enolization.
Issue 4: Purification Challenges - Removing Unreacted Starting Material and Byproducts
Scenario: You are having difficulty separating your desired product from unreacted this compound and other polar byproducts using standard silica gel chromatography.
Root Cause Analysis: The basic imidazole ring and the polar carbohydrazide moiety can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[12]
Purification Strategies:
-
Acid-Base Extraction: If your product is sufficiently non-polar, an acid-base extraction can be an effective first-pass purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to remove the basic this compound. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts.
-
Modified Column Chromatography:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your eluent system to neutralize the acidic sites on the silica gel. This will reduce tailing of basic compounds.[12]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel for the purification of basic imidazole derivatives.[12]
-
Reverse-Phase Chromatography: If your product has sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
References
- Vertex AI Search. (2024). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (2018). PubMed Central. [Link]
- Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central. [Link]
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2020). PubMed Central. [Link]
- Vertex AI Search. (2024).
- Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. (2022). MDPI. [Link]
- ResearchGate. (2021).
- BenchChem. (2025).
- ResearchGate. (2025). Procedures to Improve Difficult Couplings.
- Scribd. (2023). Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent.
- ResearchGate. (2020). General synthesis for N-acylhydrazones 1–27 and hydrazides 28 and 29 (A). Chemical structures of compounds 1–27 (B).
- Journal of Global Pharma Technology. (2016).
- PubChem. (2025). This compound (C5H8N4O). [Link]
- BenchChem. (2025).
- International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
- Aapptec Peptides. (2023). Coupling Reagents.
- PubMed Central. (2021).
- PubMed Central. (2022). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. [Link]
- ResearchGate. (2025).
- BenchChem. (2025).
- Gas-Sensing.com. (2023). Carbohydrazide: An Essential Tool with Hidden Hazards.
- ResearchGate. (2019).
- Aapptec Peptides. (2023). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- LookChem. (2023). Cas 1349129-34-5,1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide.
- PubMed Central. (2010). [13] Purification of Proteins Using Polyhistidine Affinity Tags. [Link]
- Australian Industrial Chemicals Introduction Scheme. (2022).
- MDPI. (2020).
- ResearchGate. (2013).
- ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Sciencemadness.org. (2023). THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE Contents.
- ResearchGate. (2021).
- PubMed. (2015). Effects of Cyclization on Peptide Backbone Dynamics. [Link]
- PubChem. (2025). 1H-imidazole-5-carbohydrazide. [Link]
- ResearchGate. (2012).
- Sigma-Aldrich. (2023).
- PubMed Central. (2012). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
- AltaBioscience. (2023).
- BenchChem. (2025). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.
Sources
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-Methyl-1H-imidazole-5-carbohydrazide and solutions
Welcome to the technical support center for 1-Methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
Understanding the Molecule: A Tale of Two Moieties
This compound is a bifunctional molecule, and its stability is dictated by the chemical properties of its two key components: the 1-methyl-1H-imidazole ring and the carbohydrazide group . Understanding the potential liabilities of each is crucial for successful handling and experimentation.
-
The Imidazole Ring: This aromatic heterocycle is generally stable but can be susceptible to photodegradation and oxidation.[1][2] The N-methyl group can influence its metabolic stability and biodegradability.[3]
-
The Carbohydrazide Group: This functional group is a derivative of hydrazine and is known for its reducing properties, making it prone to oxidation.[4][5][6] It can also undergo hydrolysis, a reaction that is sensitive to pH.[7][8]
This guide will address the stability issues arising from these two moieties and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: A color change, typically to yellow or brown, is a common indicator of thermal or oxidative degradation of the imidazole ring.[9] This can be accelerated by exposure to high temperatures, light, or oxygen.
Q2: I am observing poor reproducibility in my assays. Could the stability of the compound be a factor?
A2: Absolutely. If the compound degrades in your stock solution or assay buffer, the effective concentration will decrease over time, leading to inconsistent results. The hydrolysis of the carbohydrazide moiety is a likely culprit, especially if your buffer is acidic or basic.[7][8]
Q3: What are the ideal storage conditions for solid this compound?
A3: To maximize shelf life, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Q4: What is the best way to prepare and store stock solutions?
A4: Prepare stock solutions fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent. We recommend storing solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q5: Are there any known incompatibilities with common solvents or additives?
A5: Avoid solvents that contain reactive impurities, such as peroxides in aged ethers. Be cautious with metal ions, as they can catalyze the oxidation of the carbohydrazide group. Strong acids and bases will accelerate the hydrolysis of the carbohydrazide.[7][8]
Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Impurity in the starting material. 2. Degradation during dissolution. | 1. Verify the purity of the solid compound. 2. Use a high-purity, degassed solvent and dissolve the compound at room temperature or below, if possible. |
| Decreasing peak area of the parent compound over time in solution. | 1. Hydrolysis of the carbohydrazide. 2. Oxidation of the carbohydrazide. 3. Photodegradation of the imidazole ring. | 1. Buffer the solution to a pH as close to neutral as your experiment allows. [7] 2. Work under an inert atmosphere and use degassed solvents. 3. Protect the solution from light at all times. [1] |
| Formation of a precipitate in the reaction mixture. | 1. Degradation products may have lower solubility. 2. Reaction with components of the medium. | 1. Analyze the precipitate to identify it. 2. Review the reaction conditions for incompatibilities. |
| Inconsistent biological/chemical activity. | Degradation of the compound leading to a lower effective concentration. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check (e.g., by HPLC) before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol minimizes the risk of degradation during the preparation and storage of stock solutions.
Materials:
-
This compound (solid)
-
High-purity, degassed solvent (e.g., DMSO or DMF, HPLC grade)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Inert Atmosphere: Perform all steps under a gentle stream of inert gas.
-
Weighing: Weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial to achieve the desired concentration.
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric oxygen.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Storage: Tightly cap the vials, purge the headspace with inert gas, and store at -20°C or -80°C, protected from light.
Protocol 2: General Guidelines for Use in Aqueous Buffers
This protocol provides best practices for maintaining the stability of the compound in aqueous experimental conditions.
Recommendations:
-
pH Control: Maintain the pH of the aqueous buffer as close to neutral (pH 7.0-7.4) as the experiment permits to minimize hydrolysis of the carbohydrazide.[7]
-
Degassing: Thoroughly degas all aqueous buffers before adding the compound to remove dissolved oxygen.
-
Fresh Preparation: Add the compound (from a freshly prepared stock solution) to the aqueous buffer immediately before starting the experiment.
-
Temperature Control: Avoid exposing the experimental setup to high temperatures for prolonged periods.
-
Light Protection: Conduct experiments in a light-protected environment whenever feasible.
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Workflow to maintain compound integrity.
References
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.
- Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed.
- Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T.
- Biodegradability of imidazole structures. ResearchGate.
- Oxidation of carbohydrazide with nitric acid. ResearchGate.
- Hydrolytic Stability of Hydrazones and Oximes. PMC.
- Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
- Carbohydrazide Information. Oxidation Technologies.
- An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seawater Electrolytes. PMC.
- (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oxidationtech.com [oxidationtech.com]
- 6. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for 1-Methyl-1H-imidazole-5-carbohydrazide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-5-carbohydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic and medicinal chemistry.
I. Synthesis and Purification
The successful synthesis and purification of this compound are critical for the reliability of downstream applications. This section addresses common hurdles in obtaining a high-purity product.
FAQ 1: I am experiencing low yields in the synthesis of this compound. What are the likely causes and how can I improve the outcome?
Low yields can stem from several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction between the corresponding ester (e.g., methyl 1-methyl-1H-imidazole-5-carboxylate) and hydrazine hydrate is a common synthetic route. Ensure you are using a sufficient excess of hydrazine hydrate, as it often serves as both reactant and solvent. Driving the reaction to completion may require elevated temperatures and extended reaction times. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Sub-optimal Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of the starting materials or the product. The decomposition temperature of carbohydrazide is around 153°C. It is advisable to conduct the reaction at a temperature that ensures a reasonable reaction rate without causing degradation. A temperature range of 80-100°C is a good starting point.
-
Moisture Contamination: Hydrazine is hygroscopic and the presence of excess water can potentially hydrolyze the ester starting material back to the carboxylic acid, which will not react with hydrazine under these conditions. Ensure you are using anhydrous solvents if the reaction protocol specifies, and dry your glassware thoroughly.
-
Purification Losses: The product, being a carbohydrazide, may have some water solubility. During workup and purification, significant amounts of the product can be lost if washes are not saturated with a salt (e.g., brine) to reduce aqueous solubility. When purifying by recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at room temperature or below to maximize recovery.
Experimental Protocol: Synthesis of this compound
-
To a round-bottom flask, add methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq).
-
Add hydrazine hydrate (10-20 eq) to the flask.
-
Heat the reaction mixture to 90-100°C with stirring.
-
Monitor the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, then to 0-4°C to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol or another suitable solvent to remove excess hydrazine.
-
Dry the product under vacuum to obtain this compound.
FAQ 2: My purified this compound appears discolored or shows impurities in analytical tests (NMR, LC-MS). What are the potential sources of these impurities and how can I remove them?
Ensuring the purity of your compound is paramount for its use in further reactions or biological assays.
Potential Impurities and Purification Strategies:
-
Unreacted Starting Material: The presence of the starting ester or the corresponding carboxylic acid (from hydrolysis) are common impurities.
-
Solution: Recrystallization is often effective. A suitable solvent system might be ethanol/water or isopropanol. If the impurity is the carboxylic acid, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during workup can remove it, but be cautious as the product itself has basic nitrogens and could be affected.
-
-
Hydrazine Salts: If the reaction was performed with a hydrazine salt or if acidic conditions were present, the final product might be contaminated with hydrazine salts.
-
Solution: Washing the crude product with a suitable solvent in which the product is sparingly soluble but the salt is soluble can be effective.
-
-
Degradation Products: As mentioned, overheating can lead to decomposition.
-
Solution: If degradation is suspected, purification by column chromatography on silica gel may be necessary. A polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol would likely be required.
-
Table 1: Suggested Purification Methods for Common Impurities
| Impurity | Suggested Purification Method |
| Unreacted Ester | Recrystallization, Column Chromatography |
| Carboxylic Acid | Aqueous basic wash, Recrystallization |
| Hydrazine Salts | Solvent wash |
| Degradation Products | Column Chromatography |
II. Handling and Stability
The stability of this compound is a key consideration for storage and for designing subsequent reactions.
FAQ 3: Is this compound stable under normal laboratory conditions? What are the optimal storage conditions?
Understanding the stability profile of your compound is crucial for maintaining its integrity over time.
-
General Stability: Carbohydrazides are generally stable solids at room temperature. However, like many hydrazine derivatives, they can be sensitive to strong oxidizing agents.[1] The imidazole ring is an aromatic and generally stable heterocycle.[2][3]
-
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation, especially if it will be stored for an extended period.
-
Light: Protect from light, as some organic molecules can be light-sensitive.
-
III. Reactions and Derivatization
This compound is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the carbohydrazide moiety.
FAQ 4: I am trying to react this compound with an aldehyde/ketone to form a hydrazone, but the reaction is not proceeding as expected. What could be the issue?
The formation of hydrazones from carbohydrazides is a fundamental reaction, but several factors can influence its success.
Troubleshooting Hydrazone Formation:
-
Catalyst: This condensation reaction is often catalyzed by a small amount of acid. If the reaction is slow or not proceeding, the addition of a catalytic amount of acetic acid or a similar acid can be beneficial.
-
Solvent: The choice of solvent is important. A solvent that allows for the azeotropic removal of water, such as ethanol or methanol, can drive the equilibrium towards the product.
-
pH Control: The pH of the reaction mixture is critical. The nucleophilicity of the hydrazine nitrogen is reduced at very low pH due to protonation. Conversely, at high pH, the carbonyl group is less susceptible to nucleophilic attack. A slightly acidic pH (around 4-5) is generally optimal.
-
Steric Hindrance: If the aldehyde or ketone is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.
Diagram 1: Troubleshooting Workflow for Hydrazone Synthesis
Caption: A decision tree for troubleshooting hydrazone synthesis from this compound.
FAQ 5: I am observing poor solubility of this compound in common organic solvents. What solvents are recommended for reactions?
Solubility is a key parameter for any reaction. The polar nature of the carbohydrazide group and the imidazole ring influences its solubility profile.
-
Recommended Solvents:
-
Polar Protic Solvents: Due to the presence of N-H and C=O groups capable of hydrogen bonding, polar protic solvents like water, ethanol, and methanol are likely to be good solvents, especially with heating.[4]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents that should also effectively dissolve this compound.
-
Poor Solvents: Nonpolar solvents such as hexanes and toluene are unlikely to be effective. Chlorinated solvents like dichloromethane and chloroform may have limited success.
-
Table 2: Solubility Profile of this compound (Predicted)
| Solvent Class | Examples | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | High (especially with heating) |
| Polar Aprotic | DMF, DMSO | High |
| Ethers | THF, Diethyl ether | Low to Moderate |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate |
| Aromatic | Toluene, Benzene | Low |
| Aliphatic | Hexanes, Pentane | Very Low |
IV. Characterization
Accurate characterization is essential to confirm the identity and purity of your synthesized compound.
FAQ 6: I am having trouble interpreting the NMR spectrum of my this compound. What are the expected chemical shifts?
Predicting the NMR spectrum can aid in its interpretation.
-
¹H NMR:
-
Imidazole Protons: You should expect two singlets (or doublets with a small coupling constant) in the aromatic region (typically 7-8 ppm) corresponding to the two protons on the imidazole ring.
-
N-Methyl Group: A singlet around 3.5-4.0 ppm corresponding to the three protons of the methyl group attached to the nitrogen.
-
Hydrazide Protons: The N-H protons of the hydrazide group will appear as broad singlets that can exchange with D₂O. Their chemical shifts can vary widely depending on the solvent and concentration. You would expect a -NH- proton and a terminal -NH₂ group.
-
-
¹³C NMR:
-
Carbonyl Carbon: The carbonyl carbon of the hydrazide will be the most downfield signal, typically in the range of 160-170 ppm.
-
Imidazole Carbons: The carbons of the imidazole ring will appear in the aromatic region (around 115-140 ppm).
-
N-Methyl Carbon: The carbon of the N-methyl group will be the most upfield signal, likely around 30-35 ppm.
-
Diagram 2: General Structure and Expected ¹H NMR Shifts
Caption: The chemical structure of this compound and its predicted proton NMR chemical shifts.
V. Safety Information
Safe handling of all chemicals is of utmost importance in a laboratory setting.
FAQ 7: What are the primary safety concerns when working with this compound?
While specific toxicity data for this compound is limited, we can infer potential hazards from the constituent functional groups.
-
General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Potential Hazards based on Functional Groups:
-
Thermal Stability: As a carbohydrazide, it may decompose upon strong heating.[8] Avoid excessive temperatures.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
- A review article on synthesis of imidazole derivatives. (2024).
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (n.d.).
- 1H-Imidazole, 1-methyl- - the NIST WebBook. (n.d.).
- This compound (C5H8N4O) - PubChemLite. (n.d.).
- CARBOHYDRAZIDE | - atamankimya.com. (n.d.).
- Carbohydrazide Information - Gas-Sensing.com. (n.d.).
- Carbohydrazide - Ataman Kimya. (n.d.).
- Carbohydrazide: An Essential Tool with Hidden Hazards - Gas-Sensing.com. (n.d.).
- 1-Methylimidazole - Wikipedia. (n.d.).
- 1-Methylimidazole - Solubility of Things. (n.d.).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.).
- This compound 97%, 5g Maybridge - LabVIETCHEM. (n.d.).
- 1H-imidazole-5-carbohydrazide | C4H6N4O | CID 225355 - PubChem - NIH. (n.d.).
- 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. (2022).
- Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7) - Cheméo. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. gas-sensing.com [gas-sensing.com]
- 7. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. atamankimya.com [atamankimya.com]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this process. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of the Synthesis Pathway
The synthesis of this compound typically proceeds via the reaction of a corresponding ester, methyl 1-methyl-1H-imidazole-5-carboxylate, with hydrazine hydrate. This seemingly straightforward conversion presents several challenges upon scale-up, primarily related to reaction control, product purity, and safety.
A [label="Methyl 1-Methyl-1H-\nimidazole-5-carboxylate"]; B [label="Hydrazine Hydrate"]; C [label="Reaction Vessel\n(Solvent, e.g., Ethanol)", fillcolor="#34A853"]; D [label="Reaction Mixture\n(Heating/Reflux)", fillcolor="#FBBC05"]; E [label="Work-up & Isolation\n(Cooling, Filtration)", fillcolor="#EA4335"]; F [label="Crude Product"]; G [label="Purification\n(Recrystallization)", fillcolor="#4285F4"]; H [label="Pure 1-Methyl-1H-imidazole-\n5-carbohydrazide"];
A -> C; B -> C; C -> D [label="Controlled Heating"]; D -> E [label="Reaction Completion"]; E -> F; F -> G; G -> H; }
Caption: A general workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and how can I improve it?
Answer:
Low yields upon scale-up can be attributed to several factors. It is crucial to systematically investigate each possibility.
-
Incomplete Reaction: The reaction may not have reached completion. On a larger scale, mass and heat transfer can be less efficient.
-
Solution:
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1] It may be necessary to extend the reflux time compared to a smaller scale.
-
Temperature: Ensure uniform heating of the reaction mixture. Hot spots can lead to side reactions, while cold spots will slow down the reaction rate. Utilize a well-calibrated heating mantle and overhead stirrer for efficient mixing.
-
Stoichiometry of Hydrazine Hydrate: While a molar excess of hydrazine hydrate is typically used, an insufficient amount will lead to incomplete conversion of the starting ester.[2] A common protocol for similar reactions involves using a 2-fold molar excess of hydrazine hydrate.[2]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A potential side product is the formation of a bis-acylated hydrazine, where two molecules of the imidazole ester react with one molecule of hydrazine.[3]
-
Solution:
-
Controlled Addition: On a larger scale, consider the controlled, portion-wise, or dropwise addition of the methyl 1-methyl-1H-imidazole-5-carboxylate to the heated solution of hydrazine hydrate. This can help to maintain a higher relative concentration of hydrazine and minimize the formation of the di-acylated byproduct.
-
Temperature Control: Avoid excessive temperatures, which can promote side reactions and degradation of both starting materials and the product. While reflux is common, the optimal temperature should be determined for the specific scale.
-
-
-
Product Loss During Work-up: The isolation procedure may not be optimized for a larger volume.
-
Solution:
-
Crystallization: Ensure the reaction mixture is sufficiently cooled to maximize the precipitation of the product before filtration. A staged cooling process (e.g., cooling to room temperature, followed by an ice bath) is often effective.
-
Solvent Choice for Washing: When washing the filtered product, use a cold solvent to minimize the dissolution of the desired carbohydrazide. Ethanol is a common solvent for this reaction and subsequent washing.[4]
-
-
Question 2: I am having difficulty purifying my this compound at a larger scale. What are the best practices?
Answer:
Purification is a critical step to obtain the desired product with high purity.
-
Recrystallization: This is the most common and effective method for purifying solid carbohydrazide derivatives.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution has colored impurities, you can treat it with a small amount of activated charcoal and then filter the hot solution.
-
Allow the filtrate to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
-
Once at room temperature, further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.[5]
-
-
-
Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography can be employed. However, this is often less practical and more expensive for large-scale purification. It is generally preferred to optimize the reaction and recrystallization to avoid this step.
Question 3: I am observing an unexpected exotherm during the reaction scale-up. What are the safety concerns and how can I mitigate them?
Answer:
Reactions involving hydrazine hydrate can be exothermic, and this can become a significant safety hazard upon scale-up.[6]
-
Thermal Hazards of Hydrazine: Hydrazine is an energetic compound, and its decomposition can be catalyzed by various materials, including metal oxides.[7] The presence of acidic byproducts can also lower the decomposition temperature of hydrazine hydrate.[6]
-
Mitigation Strategies:
-
Controlled Rate of Addition and Heating: As mentioned for yield improvement, a slow, controlled addition of one reactant to the other can help to manage the heat generated. Similarly, the initial heating of the reaction mixture should be gradual.
-
Adequate Cooling: Ensure that the reaction vessel is equipped with an efficient cooling system (e.g., a cooling bath or a condenser with a good flow of coolant) to quickly control any temperature spikes.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of hydrazine, which can also be an exothermic process.[5]
-
Material of Construction: Use clean glass-lined or stainless steel reactors. Avoid contact with incompatible metals like copper, brass, and iron oxides, which can catalyze hydrazine decomposition.[8]
-
Addition of a Base: In some cases, the addition of a weak base, like sodium acetate, has been shown to increase the onset temperature of decomposition in hydrazine condensation reactions, thereby improving the safety profile.[6] This may be particularly relevant if acidic impurities are present or generated.
-
-
Question 4: What are the key safety precautions I should take when handling large quantities of hydrazine hydrate?
Answer:
Hydrazine hydrate is toxic and a suspected carcinogen.[3] Therefore, stringent safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat or chemical-resistant apron.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9] For larger scale operations, a walk-in fume hood or a dedicated, well-ventilated area is necessary.
-
Spill and Leak Procedures: Have a spill kit readily available. In case of a spill, dilute with a large amount of water. For larger spills, a neutralizing agent like a 5% calcium hypochlorite solution can be used, followed by proper disposal procedures.[8]
-
Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from direct sunlight, heat, and incompatible materials such as oxidizing agents and acids.[8]
III. Frequently Asked Questions (FAQs)
Q1: What is the typical solvent and temperature for the synthesis of this compound?
A1: Ethanol or methanol are commonly used solvents for the reaction between an ester and hydrazine hydrate.[1][2] The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting ester. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any byproducts.[1]
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals corresponding to the methyl group protons, the imidazole ring protons, and the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Resonances for the carbons of the methyl group, the imidazole ring, and the carbonyl group of the hydrazide.
-
IR Spectroscopy: Characteristic stretching vibrations for N-H bonds (typically in the range of 3200-3400 cm⁻¹), a C=O stretch for the amide (around 1640-1680 cm⁻¹), and vibrations associated with the imidazole ring.
Q4: Can I use anhydrous hydrazine instead of hydrazine hydrate?
A4: While anhydrous hydrazine can be used, it presents a significantly higher thermal hazard and is more dangerous to handle.[3] For most laboratory and scale-up applications, hydrazine hydrate is the preferred and safer reagent.
Q5: My final product is slightly colored. How can I decolorize it?
A5: A slight coloration can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
IV. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale/Reference |
| Hydrazine Hydrate Stoichiometry | 2-10 molar equivalents | To ensure complete conversion of the ester and minimize di-acylation byproducts.[2] |
| Reaction Temperature | Reflux (typically 65-80°C for ethanol) | To achieve a reasonable reaction rate.[2] |
| Reaction Time | 2-24 hours (monitor by TLC/HPLC) | Reaction time will vary with scale and specific conditions.[1][2] |
| Purity of Starting Materials | >98% | Impurities can lead to side reactions and lower yields. |
V. Experimental Protocol: General Procedure for Scale-Up
This is a general guideline. All procedures should be thoroughly risk-assessed and optimized at a smaller scale before attempting a large-scale synthesis.
-
Reactor Setup: In a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, condenser, and a temperature probe, add the solvent (e.g., ethanol).
-
Hydrazine Addition: Under an inert atmosphere, add hydrazine hydrate (2-10 eq.) to the solvent and begin stirring.
-
Heating: Gently heat the hydrazine solution to reflux.
-
Ester Addition: Slowly add a solution of methyl 1-methyl-1H-imidazole-5-carboxylate in the same solvent to the refluxing hydrazine solution over a period of 1-2 hours.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or HPLC.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for at least one hour to maximize product precipitation.
-
Filtration: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
VI. References
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base - ACS Publications. (2013). Retrieved from [Link]
-
Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. (2003). Retrieved from [Link]
-
LESSON LEARNED - UF | EHS. (2024). Retrieved from [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications. (2021). Retrieved from [Link]
-
US4496761A - Process for making carbohydrazide - Google Patents. (1985). Retrieved from
-
EP0103400B1 - Process for making carbohydrazide - Google Patents. (1986). Retrieved from
-
This compound (C5H8N4O) - PubChemLite. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2015). Retrieved from [Link]
-
Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2022). Retrieved from [Link]
-
What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? | ResearchGate. (2015). Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (2016). Retrieved from [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. orgsyn.org [orgsyn.org]
- 4. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 6. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Registration Dossier - ECHA [echa.europa.eu]
refining analytical methods for 1-Methyl-1H-imidazole-5-carbohydrazide detection
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers in-depth guidance on refining analytical methods for the detection of 1-Methyl-1H-imidazole-5-carbohydrazide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve complex analytical challenges.
Introduction to this compound Analysis
This compound (MW: 140.15, Formula: C₅H₈N₄O) is a heterocyclic compound whose accurate quantification is critical in pharmaceutical development, potentially as a synthetic intermediate or a metabolite.[1][2] Its structure, featuring a polar imidazole ring and a reactive hydrazide moiety, presents unique analytical challenges. The hydrazide group, in particular, can be susceptible to degradation and may chelate with metals, while the polar nature of the molecule can lead to poor retention in traditional reversed-phase chromatography.
This guide provides troubleshooting advice and validated starting protocols for the two most effective analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC-UV is a robust and widely accessible technique for quantifying this compound, especially in bulk drug substances and formulations where concentration levels are relatively high.[3][4]
Troubleshooting Guide: HPLC-UV
Question: I'm observing significant peak tailing for my analyte. What's causing this and how can I fix it?
Answer: Peak tailing is the most common issue for polar, basic compounds like this imidazole derivative. The primary cause is secondary ionic interactions between the protonated analyte and residual, deprotonated silanol groups (Si-O⁻) on the silica-based column packing.
-
Causality: At a typical acidic mobile phase pH (e.g., pH 3), the imidazole ring is protonated, carrying a positive charge. Residual silanols on the C18 column are acidic (pKa ~3.5-4.5) and can be negatively charged, creating a strong ionic interaction that delays a portion of the analyte from eluting, resulting in a tailed peak.
-
Solutions:
-
Lower the Mobile Phase pH: Adjust the pH to 2.5-3.0 using an additive like formic acid or phosphoric acid. This fully protonates the silanol groups (Si-OH), minimizing the ionic interaction.
-
Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping (e.g., a C18 column designed for polar basics) that has minimal accessible silanol groups. A column with low silanol activity is often recommended for related compounds.[5]
-
Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into the mobile phase (e.g., 10-20 mM). The TEA will preferentially interact with the active silanol sites, masking them from the analyte. Note: TEA is not suitable for LC-MS.
-
Question: My analyte's retention time is drifting between injections. What should I check?
Answer: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase or column condition.
-
Causality: The retention of polar analytes is highly sensitive to the exact composition and pH of the mobile phase and the column temperature.
-
Solutions:
-
Ensure Column Equilibration: For this polar analyte, equilibration can take longer than for non-polar compounds. Ensure you flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
-
Use a Column Oven: Ambient temperature fluctuations can significantly alter retention times. A thermostatically controlled column oven set to a stable temperature (e.g., 30-40°C) is crucial for reproducibility.[6]
-
Pre-mix and Degas Mobile Phase: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly. For isocratic methods, it is often more reliable to pre-mix the mobile phase manually. Always degas the mobile phase thoroughly to prevent bubble formation.
-
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis of this compound.
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a method capable of separating the parent compound from potential degradants.[6]
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column with high purity silica and end-capping (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 95% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : 5% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (verify with a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in diluent.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards at five different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices like plasma or for detecting trace-level impurities, LC-MS/MS is the method of choice.[7][8]
Troubleshooting Guide: LC-MS/MS
Question: I'm seeing very low signal intensity or no signal at all for my analyte. What's wrong?
Answer: Low signal intensity is typically an issue of poor ionization or severe ion suppression.
-
Causality: this compound should ionize well in positive electrospray ionization (ESI+) mode due to the basic nitrogens. Low signal could mean the ESI source parameters are not optimized, or that co-eluting components from your sample matrix are competing for ionization, a phenomenon known as ion suppression.[7]
-
Solutions:
-
Optimize ESI Source Parameters: Infuse a standard solution of the analyte directly into the mass spectrometer and optimize key parameters, including capillary voltage, nebulizer gas pressure, drying gas flow and temperature, to maximize the signal for the precursor ion (m/z 141.08).
-
Improve Chromatographic Separation: Ensure the analyte is not eluting in the void volume with other unretained matrix components. Consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain very polar compounds.[9]
-
Implement Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove interfering matrix components. For a basic compound, a mixed-mode cation exchange SPE cartridge can be highly effective.[8]
-
Check for Adduct Formation: The analyte might be forming adducts (e.g., [M+Na]⁺ or [M+K]⁺) instead of the desired protonated molecule ([M+H]⁺). Check the full scan spectrum for ions at m/z 163.06 and 179.03. If adducts are dominant, reduce sources of sodium/potassium (e.g., use high-purity solvents, avoid glass). Predicted adducts can be found in databases.[2]
-
Question: My results are inconsistent and not reproducible, especially in biological samples. Why?
Answer: This is a classic sign of uncorrected matrix effects.
-
Causality: The composition of a biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement. This variability makes external calibration unreliable.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is to use a SIL-IS (e.g., with ¹³C or ¹⁵N labels). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By measuring the peak area ratio of the analyte to the SIL-IS, the variability is cancelled out, leading to highly accurate and precise results.[7] If a SIL-IS is unavailable, a structural analog can be used, but it may not co-elute and will not correct for matrix effects as effectively.
Quantitative Data Summary: LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | HILIC (e.g., Amide, 2.1x100 mm, 3 µm) | Provides better retention for very polar analytes than C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for good protonation and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient | 95% B -> 50% B over 5 min | Start with high organic to promote retention on HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for 2.1 mm ID columns. |
| Ionization Mode | ESI Positive | The basic imidazole ring readily accepts a proton. |
| Precursor Ion | [M+H]⁺ = m/z 141.08 | Calculated from the molecular formula C₅H₈N₄O.[2] |
| Product Ions | To be determined experimentally | Likely fragments include loss of NH₂NH₂ (m/z 109.05) or the entire carbohydrazide group (m/z 83.06). |
| Collision Energy | To be determined experimentally | Optimize by infusing the precursor ion and ramping collision energy. |
Logical Troubleshooting Diagram: Low MS Signal
Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
General FAQs
Q1: How should I prepare samples of this compound to ensure its stability? A1: The hydrazide moiety can be susceptible to oxidative and hydrolytic degradation.[6][10] Prepare solutions fresh and in a suitable solvent like acetonitrile or methanol. Avoid prolonged exposure to highly acidic or basic conditions and elevated temperatures during sample processing. If storing solutions, keep them refrigerated or frozen in tightly sealed containers, and perform stability tests to confirm the analyte's integrity over time.
Q2: My compound is a potential genotoxic impurity (GTI). What are the implications for the analytical method? A2: If the analyte is classified as a potential GTI, regulatory guidelines require very low detection limits (often in the low ppm range relative to the active pharmaceutical ingredient).[11] This necessitates a highly sensitive and specific method. LC-MS/MS is almost always required for this application. The method must be thoroughly validated according to ICH guidelines, with particular focus on achieving a low Limit of Quantification (LOQ).[4]
Q3: Can I use Gas Chromatography (GC) for this analysis? A3: Direct GC analysis is not recommended. This compound is a polar, non-volatile compound with a high potential for thermal degradation in the hot GC inlet. Analysis by GC would require a derivatization step to block the polar functional groups and increase volatility, which adds complexity and potential for variability to the method.[8][11]
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. (n.d.). Benchchem.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI.
- Separation of 1H-Imidazole-4,5-di(carbohydrazide) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021, November 18). MDPI.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). National Institutes of Health.
- Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. (n.d.). Benchchem.
- This compound | CAS 23585-00-4. (n.d.). Santa Cruz Biotechnology.
- Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile. (n.d.). Benchchem.
- This compound (C5H8N4O). (n.d.). PubChemLite.
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Imidazole-4,5-di(carbohydrazide) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sielc.com [sielc.com]
Validation & Comparative
A Definitive Guide to the Structural Validation of 1-Methyl-1H-imidazole-5-carbohydrazide: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-Methyl-1H-imidazole-5-carbohydrazide, a molecule of interest due to the prevalence of the imidazole scaffold in medicinal chemistry, presents a unique set of structural features requiring a multi-faceted validation approach.[1] This guide provides an in-depth, comparative analysis of the essential spectroscopic and analytical techniques employed to definitively elucidate and confirm the structure of this compound. We will delve into the causality behind the selection of these methods, presenting a self-validating system for researchers.
Introduction to this compound
This compound (C₅H₈N₄O) is a heterocyclic compound featuring a methylated imidazole ring linked to a carbohydrazide moiety.[2][3] The imidazole ring is a common motif in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] The carbohydrazide group is also a key functional group known for its diverse biological activities and its utility as a synthetic building block.[4][5][6] The precise connectivity and arrangement of these components are critical to its chemical properties and potential therapeutic applications.
This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography for the comprehensive structural validation of this compound.
A Multi-Pronged Approach to Structural Elucidation
A robust structural validation strategy does not rely on a single analytical technique. Instead, it integrates data from multiple orthogonal methods to build an unassailable body of evidence. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to a single, consistent structure.
Caption: A typical workflow for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is necessary to assign all proton and carbon signals and to establish connectivity.
Expected ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Proton Signal | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Imidazole H | 7.5 - 8.0 | Singlet | 1H | C2-H |
| Imidazole H | 7.0 - 7.5 | Singlet | 1H | C4-H |
| N-CH₃ | 3.5 - 4.0 | Singlet | 3H | N-CH₃ |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| -NH- | 8.0 - 9.0 | Broad Singlet | 1H | -C(O)NH- |
Note: Chemical shifts are predictive and can be influenced by the solvent used.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Carbon Signal | Approximate Chemical Shift (ppm) | Assignment |
| Carbonyl C | 160 - 170 | C=O |
| Imidazole C | 135 - 145 | C2 |
| Imidazole C | 125 - 135 | C5 |
| Imidazole C | 115 - 125 | C4 |
| N-CH₃ C | 30 - 40 | N-CH₃ |
2D NMR Experiments for Unambiguous Assignments
While 1D NMR provides foundational data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive assignments.
-
HSQC: This experiment correlates directly bonded protons and carbons, confirming the assignments of the imidazole and methyl protons to their respective carbons.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:
-
Correlation between the N-CH₃ protons and the C2 and C5 carbons of the imidazole ring.
-
Correlation between the imidazole protons and other imidazole carbons.
-
Correlation between the -NH- proton and the carbonyl carbon.
-
Caption: Key expected HMBC correlations for structural confirmation.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C₅H₈N₄O), the expected monoisotopic mass is approximately 140.07 g/mol .[2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the imidazole ring and hydrazide moiety are readily protonated.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
-
Data Interpretation: The resulting spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₅H₉N₄O⁺. The measured mass should be within 5 ppm of the theoretical mass to confirm the molecular formula.
Comparative Analysis: Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information. The fragmentation pattern of the carbohydrazide moiety is often characteristic.[7][8]
| Predicted Fragment Ion (m/z) | Proposed Structure |
| ~111 | Loss of -NHNH₂ |
| ~82 | 1-Methyl-1H-imidazole cation |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3400 | N-H stretch (asymmetric and symmetric) | -NH₂ |
| 3100 - 3200 | N-H stretch | -C(O)NH- |
| 2900 - 3000 | C-H stretch | N-CH₃ |
| ~1650 | C=O stretch (Amide I) | Carbonyl |
| ~1600 | N-H bend (Amide II) | Amide |
| 1500 - 1600 | C=N and C=C stretches | Imidazole ring |
The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.[9][10]
Single-Crystal X-ray Crystallography: The Definitive Structure
While the spectroscopic methods described above provide a comprehensive picture of the molecule's structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof.[11][12][13] This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[12][13]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. The crystal structure is then solved and refined to generate a final structural model.[12]
A successful X-ray crystallographic analysis provides an incontrovertible validation of the proposed structure.
Conclusion: A Self-Validating System
The structural validation of this compound relies on a synergistic and self-validating approach. The data from NMR, MS, and FTIR should all be consistent with the proposed structure. Any discrepancies would necessitate a re-evaluation of the data or the proposed structure. For ultimate confirmation, particularly for regulatory submissions or publications in high-impact journals, single-crystal X-ray crystallography is the gold standard. By employing this multi-technique strategy, researchers can have the highest degree of confidence in the structural integrity of their compounds.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
- ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
- ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
- Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- ACS Publications. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
- IUCr Journals. (n.d.). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid.
- Semantic Scholar. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
- PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- ResearchGate. (n.d.). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
- MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
- RSC Publishing. (n.d.). Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state. CrystEngComm.
- Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
- (n.d.). Carbohydrazide Vs Hydrazine A Comparative Study.
- PubChemLite. (n.d.). This compound (C5H8N4O).
- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.
- YouTube. (2020, April 9). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates.
- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.
- PubMed. (n.d.). Analysis of carbohydrates by mass spectrometry.
- PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
- PubMed. (n.d.). Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates.
- (n.d.). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.
- BenchChem. (n.d.). A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile.
- Santa Cruz Biotechnology. (n.d.). This compound.
- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.
- SpectraBase. (n.d.). 1-Methylimidazole - Optional[FTIR] - Spectrum.
- PubChemLite. (n.d.). 1-methyl-1h-imidazole-2-carbohydrazide (C5H8N4O).
- LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge.
- ResearchGate. (n.d.). 1-Methyl-5-nitro-1H-imidazole.
- PMC. (n.d.). 1-Methyl-5-nitro-1H-imidazole.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 250 mg.
- (n.d.). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
- Google Patents. (n.d.). 1-methylimidazole preparation method.
- Enamine. (n.d.). Methyl 1H-imidazole-1-carboxylate.
- ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives....
- Santa Cruz Biotechnology. (n.d.). 1-phenyl-1H-imidazole-5-carhydrazide.
Sources
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. | Semantic Scholar [semanticscholar.org]
- 9. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
A Comparative Analysis of 1-Methyl-1H-imidazole-5-carbohydrazide with Other Hydrazides: A Guide for Researchers
In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have been exploited to design molecules with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular effects. This guide provides a comprehensive comparative analysis of 1-Methyl-1H-imidazole-5-carbohydrazide, a representative of the N-methylated imidazole hydrazide class, with other notable hydrazide-containing compounds. While experimental data on this specific molecule is limited in publicly available literature, this document aims to provide a framework for its evaluation by drawing comparisons with well-characterized hydrazides and outlining detailed experimental protocols for its synthesis and biological characterization.
The Hydrazide Functional Group: A Versatile Pharmacophore
The -CONHNH2 functional group, the hallmark of hydrazides, is a derivative of carboxylic acids where the hydroxyl group is replaced by a hydrazine moiety. This structural feature imparts several key characteristics that contribute to its pharmacological promiscuity. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets. Furthermore, the hydrazide group can act as a precursor to a variety of heterocyclic systems and can be readily derivatized to modulate physicochemical properties such as lipophilicity and metabolic stability.
This guide will focus on a comparative analysis of this compound against two well-established hydrazide drugs, Isoniazid and Hydralazine, as well as other relevant research compounds from the imidazole hydrazide family.
Profiling the Hydrazides
This compound
This compound is a heterocyclic compound featuring a methylated imidazole ring linked to a carbohydrazide functional group. The imidazole ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous endogenous molecules and approved drugs.[1] The N-methylation of the imidazole ring can influence its electronic properties and metabolic stability. While specific experimental data on its biological activities are not extensively reported, its structural features suggest potential for antimicrobial and anticonvulsant properties, areas where other imidazole and hydrazide derivatives have shown considerable promise.[2][3]
Isoniazid (Isonicotinic Acid Hydrazide)
Isoniazid is a first-line antitubercular drug that has been in clinical use for decades.[4] Its mechanism of action involves its conversion to an active form by a mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] The simple pyridine-hydrazide structure of isoniazid has served as a template for the development of numerous derivatives with the aim of overcoming drug resistance.
Hydralazine
Hydralazine is a direct-acting vasodilator used in the treatment of hypertension. Its primary mechanism of action involves the relaxation of arterial smooth muscle, although the precise molecular targets are still under investigation.[5] Unlike many other hydrazides, its primary therapeutic application is not related to antimicrobial or anticonvulsant activities.
Comparative Physicochemical and Biological Properties
A direct comparison of the physicochemical and biological properties of these hydrazides is crucial for understanding their structure-activity relationships. The following tables summarize the available data for the selected compounds. It is important to note the absence of experimentally determined values for this compound, highlighting a key area for future research.
Table 1: Comparative Physicochemical Properties of Selected Hydrazides
| Property | This compound | Isoniazid | Hydralazine |
| Molecular Formula | C5H8N4O | C6H7N3O | C8H8N4 |
| Molecular Weight | 140.15 g/mol | 137.14 g/mol | 160.18 g/mol |
| Melting Point (°C) | Data not available | 171.4 °C | 172-173 °C |
| Solubility | Data not available | Soluble in water | Slightly soluble in water |
| pKa | Data not available | 1.8, 3.5, 10.8 | 7.3 |
| LogP (experimental) | Data not available | -0.7 | 0.5 |
Table 2: Comparative Biological Activities of Selected Hydrazides
| Activity | This compound | Isoniazid | Hydralazine | Other Imidazole Hydrazides |
| Antimicrobial (MIC) | Data not available | M. tuberculosis: 0.02-0.2 µg/mL[6] | Generally inactive | Varies (e.g., some show MICs in the range of 4-27 µg/mL against S. epidermidis)[7] |
| Anticonvulsant (ED50, MES test) | Data not available | Generally inactive | Generally inactive | Varies (some derivatives show activity)[8] |
| Primary Therapeutic Use | Investigational | Antitubercular | Antihypertensive | Investigational |
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of this compound with other hydrazides, detailed experimental protocols for its synthesis and biological evaluation are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the hydrazinolysis of the corresponding methyl or ethyl ester. This is a common and effective method for the preparation of carbohydrazides.
Workflow for the Synthesis of this compound
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Imidazole, 1-methyl- (CAS 616-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-Methyl-1H-imidazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. 1-Methyl-1H-imidazole-5-carbohydrazide, a key building block for various pharmacologically active molecules, is no exception. Its synthesis, while conceptually straightforward, can present challenges in achieving the high degree of purity required for downstream applications. This guide, compiled from a senior application scientist's perspective, provides an in-depth comparison of analytical methodologies to rigorously confirm the purity of synthesized this compound. We will explore the synthetic rationale, potential impurities, and a multi-faceted analytical approach to ensure the fidelity of your compound.
The Synthetic Pathway: A Two-Step Approach to the Target Carbohydrazide
The most common and logical synthetic route to this compound proceeds through a two-step sequence starting from 1-methyl-1H-imidazole-5-carboxylic acid. This method is favored for its relatively mild conditions and the commercial availability of the starting material.
Step 1: Esterification of 1-Methyl-1H-imidazole-5-carboxylic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, methyl 1-methyl-1H-imidazole-5-carboxylate. This is a classic Fischer esterification, typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.
Step 2: Hydrazinolysis of the Methyl Ester
The resulting methyl ester is then converted to the desired carbohydrazide via hydrazinolysis. This reaction involves heating the ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and ultimately displacing the methoxy group.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
Materials:
-
1-Methyl-1H-imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-methyl-1H-imidazole-5-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 1-methyl-1H-imidazole-5-carboxylate.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl 1-methyl-1H-imidazole-5-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude methyl 1-methyl-1H-imidazole-5-carboxylate in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain crude this compound.[1]
The Importance of Purity and Potential Impurities
The presence of impurities can have significant consequences in drug development, potentially leading to altered biological activity, increased toxicity, or undesirable side effects. Understanding the potential impurities arising from the synthesis of this compound is the first step in developing a robust analytical strategy for their detection and quantification.
Potential Impurities:
-
Unreacted Starting Materials: Residual 1-methyl-1H-imidazole-5-carboxylic acid or methyl 1-methyl-1H-imidazole-5-carboxylate.
-
Side-Reaction Products:
-
N,N'-diacylhydrazine: Formed by the reaction of two molecules of the ester with one molecule of hydrazine.
-
Over-methylation: If the starting carboxylic acid is not pure, impurities from its synthesis could carry through.
-
-
Residual Solvents: Methanol, ethanol, or dichloromethane from the synthesis and workup steps.
A Multi-Pronged Approach to Purity Confirmation: A Comparative Analysis
No single analytical technique is sufficient to definitively confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system.
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity.
Workflow:
Sources
A Comparative Guide to the Potential Efficacy of 1-Methyl-1H-imidazole-5-carbohydrazide: A Predictive Analysis for Researchers
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive predictive analysis of the therapeutic potential of 1-Methyl-1H-imidazole-5-carbohydrazide. In the absence of direct peer-reviewed studies on this specific molecule, we will dissect its structural components, the 1-methyl-1H-imidazole core and the carbohydrazide functional group, to forecast its likely biological activities. By comparing it with structurally related and well-characterized analogs, we aim to provide a scientifically grounded framework for future investigation, complete with detailed experimental protocols to test these hypotheses.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of many biologically active molecules.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of imidazole-containing drugs with a vast spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[1][3][4] The presence of the imidazole core in essential biomolecules like the amino acid histidine further underscores its biological significance.
The methylation at the N-1 position, as seen in our target molecule, is a common modification in medicinal chemistry. This substitution can enhance metabolic stability, modulate solubility, and influence the molecule's binding affinity to its target.[5] For instance, N-methylimidazole derivatives have been investigated as potent inhibitors of various enzymes and have shown significant biological activity.[6]
The Carbohydrazide Moiety: A Key Player in Bioactivity
The carbohydrazide functional group is another critical pharmacophore known to impart significant biological effects.[7] Molecules containing a carbohydrazide moiety have demonstrated a broad range of activities, including antibacterial, antifungal, antitubercular, and anticancer properties. This functional group can act as a versatile linker and can form Schiff bases or other derivatives, further expanding its chemical and biological diversity.
Predictive Efficacy Profile of this compound
Based on the well-established bioactivities of its constituent parts, we can construct a predictive efficacy profile for this compound. The combination of the 1-methyl-imidazole core with a carbohydrazide at the 5-position suggests potential applications in several key therapeutic areas.
Potential Anticancer Activity
The imidazole scaffold is present in numerous anticancer agents, and carbohydrazide derivatives have also shown cytotoxic effects against various cancer cell lines. A closely related class of compounds, benzimidazole-5-carbohydrazide derivatives, have been evaluated for their cytotoxic activity.[8] It is plausible that this compound could exhibit antiproliferative effects through mechanisms such as enzyme inhibition (e.g., kinases) or by inducing apoptosis.
Potential Antimicrobial and Antitubercular Activity
Both imidazole and carbohydrazide derivatives are well-documented for their antimicrobial properties.[9][10] Specifically, benzimidazole-5-carbohydrazide derivatives have shown promising activity against Mycobacterium tuberculosis.[8] The structural similarities suggest that this compound could be a valuable lead compound for the development of new antibacterial and antitubercular agents.
Potential Anti-inflammatory Activity
Imidazole-containing compounds have been explored for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of key inflammatory mediators. The carbohydrazide moiety can also contribute to anti-inflammatory effects. Therefore, it is reasonable to hypothesize that this compound may possess anti-inflammatory activity.
Comparative Efficacy of Structurally Related Compounds
To provide a tangible benchmark for future studies, the following table summarizes the reported efficacy of structurally related imidazole and carbohydrazide derivatives from the literature.
| Compound Class | Therapeutic Area | Reported Efficacy (IC50/MIC) | Reference |
| Benzimidazole-5-carbohydrazide Derivatives | Antimalarial | As efficient as chloroquine in vivo | [8] |
| Benzimidazole-5-carbohydrazide Derivatives | Antitubercular | Better activity than rifampin against MDR-MTB strains (for some analogs) | [8] |
| Pyrrole Carbohydrazide Derivatives | Antitubercular | Up to 68% inhibition against M. tuberculosis H37Rv at 6.25 µg/mL | [10] |
| N-methyl-imidazole Analogs (of Combretastatin A-4) | Anticancer (Vascular-disrupting) | Potent cytotoxicity and tubulin polymerization inhibition | [6] |
| Imidazole Derivatives | Antimicrobial | MIC values ranging from 4 to 8 μg/mL against S. aureus and C. neoformans for some derivatives | [9] |
Proposed Experimental Workflows for Efficacy Validation
To empirically validate the predicted therapeutic potential of this compound, a structured experimental approach is essential. The following protocols are designed to provide a clear path for researchers.
Experimental Workflow: In Vitro Screening
Caption: Initial in vitro screening workflow for this compound.
Detailed Protocol 1: In Vitro Anticancer Activity Screening
1. Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Use a known anticancer drug (e.g., doxorubicin) as a positive control and DMSO as a vehicle control.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
3. Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.
Detailed Protocol 2: In Vitro Antimicrobial Susceptibility Testing
1. Bacterial Strains and Culture Conditions:
-
Use a panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Culture the bacteria in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with a known antibiotic, e.g., ciprofloxacin) and a negative control (bacteria in broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. Minimum Bactericidal Concentration (MBC) Determination:
-
Following MIC determination, subculture aliquots from the wells showing no visible growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Hypothesized Mechanism of Action: Kinase Inhibition
Given the prevalence of the imidazole scaffold in kinase inhibitors, a plausible mechanism of action for the potential anticancer activity of this compound is the inhibition of a specific protein kinase involved in cell proliferation signaling pathways.
Caption: Hypothesized mechanism of action via protein kinase inhibition.
Conclusion
While direct experimental data for this compound is not yet available, a systematic analysis of its chemical scaffolds provides a strong foundation for predicting its therapeutic potential. The convergence of the versatile imidazole ring and the bioactive carbohydrazide moiety suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols and comparative data presented in this guide are intended to empower researchers to embark on the empirical validation of these hypotheses, potentially unlocking a new class of therapeutic agents.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(13), 3031.
- Azam, F., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals, 15(7), 868.
- Bijev, A. (2006). Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. Arzneimittelforschung, 56(3), 180-186.
- Chauhan, P. M. S., et al. (2011). Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. European Journal of Medicinal Chemistry, 46(3), 1031-1040.
- Cushman, M., et al. (1998). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 41(14), 2577-2588.
- Echeverria, C., & Santibáñez, F. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(1), 1-17.
- Gaba, M., & Mohan, C. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2016, 1-12.
- Gomes, C. R. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 273-290.
- Mullaivendhan, J., et al. (2023). The Structure of typical of (1-methyl-1H-imidazole) based natural products.
- Kumar, P., et al. (2013). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 59-69.
- Al-Masoudi, N. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(13), 3031.
- Dias, L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 273-290.
- Reipsch, F., et al. (2018). Structure–activity relationship study of imidazoles C 1–C 12 compared with CA-4 and CA-4P.
- Sharma, A., et al. (2016). Imidazole: Having Versatile Biological Activities.
- Wikipedia. (2023). 1-Methylimidazole.
- Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- Al-Adhami, M. A. J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3031.
- Al-Amiery, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(7), 868.
- Nocentini, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351315.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 1-Methyl-1H-imidazole-5-carbohydrazide: A Versatile Scaffold for Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. The strategic selection of in vitro and in vivo models is paramount to elucidating a compound's mechanism of action, efficacy, and safety profile. This guide provides an in-depth technical comparison of potential in vitro and in vivo studies for 1-Methyl-1H-imidazole-5-carbohydrazide , a heterocyclic compound with significant potential as a building block in medicinal chemistry.
While direct experimental data for this compound is limited, a wealth of information on its derivatives, particularly imidazole-based hydrazones, provides a strong foundation for predicting its biological potential and designing a robust evaluation pipeline. The imidazole ring is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in various biological interactions.[1][2] The carbohydrazide moiety serves as a crucial synthetic intermediate, often derivatized to form hydrazones, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
This guide will, therefore, extrapolate from the extensive research on analogous compounds to provide a comprehensive framework for investigating this compound. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.
Section 1: The Chemical Context: this compound as a Precursor
This compound (CAS 23585-00-4) is a small molecule featuring a methylated imidazole ring and a carbohydrazide functional group.[5] Its structure is inherently suited for derivatization, particularly through the reaction of the carbohydrazide with various aldehydes and ketones to form a diverse library of hydrazone derivatives. This synthetic accessibility is a key advantage for medicinal chemistry campaigns.
The imidazole core itself is a privileged structure in drug discovery, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability.[6][7] The strategic placement of the methyl group on the imidazole ring can influence its pharmacokinetic properties and target engagement.
Section 2: In Vitro Evaluation: From Broad Screening to Mechanistic Insights
An in vitro testing cascade for this compound and its derivatives should be designed to first identify promising biological activities and then to delineate the underlying mechanisms.
Initial Broad-Spectrum Screening
Given the diverse activities reported for imidazole-hydrazone compounds, a logical starting point is a broad-spectrum screening approach. This initial phase aims to identify potential therapeutic areas.
Experimental Protocol: High-Throughput Screening (HTS) for Anticancer Activity
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) should be selected.[6][8][9]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8]
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and its synthesized derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanistic In Vitro Assays
Once a promising activity, such as anticancer effects, is identified, the next step is to investigate the mechanism of action.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Hypothesis: Many cytotoxic agents induce cell cycle arrest at specific checkpoints.
-
Procedure:
-
Treat cancer cells (e.g., MCF-7) with the active compound at its IC50 concentration for 24 hours.[10]
-
Harvest the cells and fix them in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M) indicates that the compound interferes with cell cycle progression at that checkpoint.[10]
Experimental Protocol: Apoptosis Assay by Hoechst Staining
-
Hypothesis: The compound may induce programmed cell death (apoptosis).
-
Procedure:
-
Grow cancer cells on coverslips and treat them with the active compound.
-
Stain the cells with Hoechst 33258, a fluorescent dye that binds to DNA.[11]
-
Visualize the cells under a fluorescence microscope.
-
-
Data Interpretation: Apoptotic cells will exhibit characteristic morphological changes, such as chromatin condensation and nuclear fragmentation, which can be visualized with Hoechst staining.[11]
Table 1: Summary of In Vitro Data for Structurally Related Imidazole-Carbohydrazide Derivatives
| Compound Class | Assay Type | Cell Line(s) | Endpoint | Key Findings | Reference(s) |
| Imidazopyridine Carbohydrazide Derivatives | Cytotoxicity (MTT) | MCF-7, HT-29, K562 | IC50 | Derivatives showed moderate to high cytotoxic activity, with some compounds having IC50 values in the low micromolar range. | [8],[10],[11] |
| Imidazole-based Hydrazones | Cytotoxicity (MTT) | A549, MCF-7 | IC50 | Exhibited significant cytotoxic activity against breast and lung cancer cell lines. | [6] |
| Imidazole-based Hydrazones | Carbonic Anhydrase Inhibition | hCA I, hCA II | Ki | Displayed potent inhibition of carbonic anhydrase isoforms, suggesting potential applications beyond oncology. | [12] |
| Nitroimidazole Derivatives | Antimicrobial (Broth Microdilution) | Gram-positive bacteria | MIC | Thiosemicarbazide derivatives showed promising antibacterial activity. | [13] |
Section 3: In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Positive in vitro results provide the rationale for advancing a compound to in vivo studies. These studies are crucial for understanding the compound's behavior in a whole organism, including its pharmacokinetics (PK) and pharmacodynamics (PD).
Pharmacokinetic Studies
A fundamental step in in vivo evaluation is to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Experimental Protocol: Preliminary Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the compound's concentration in plasma.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Studies in Disease Models
Based on the in vitro findings, an appropriate animal model of disease should be selected to evaluate the compound's efficacy.
Experimental Protocol: Xenograft Tumor Model for Anticancer Activity
-
Rationale: This model is the gold standard for assessing the in vivo antitumor activity of a compound.
-
Procedure:
-
Implant human cancer cells (e.g., HT-29) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the compound at various doses and schedules (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Endpoint: The primary endpoint is typically tumor growth inhibition.
Section 4: Comparative Analysis: Bridging In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro activity and in vivo efficacy. However, discrepancies are common and provide valuable learning opportunities.
-
Potency vs. Efficacy: A compound may be highly potent in vitro but show poor efficacy in vivo due to unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism).
-
Toxicity: In vitro cytotoxicity against cancer cells is desired, but this must be balanced with acceptable toxicity to normal cells and in the whole organism.
-
Metabolism: The compound may be converted to active or inactive metabolites in vivo, which can significantly impact its efficacy and safety profile.
Section 5: Visualizing the Workflow and Pathways
Experimental Workflow Diagram
Caption: A generalized workflow for the evaluation of this compound and its derivatives.
Hypothetical Signaling Pathway Inhibition
Based on the anticancer activity of related compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Caption: A potential mechanism of action for an imidazole-hydrazone derivative targeting the PI3K/Akt/mTOR pathway.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. While direct biological data on this specific molecule is scarce, the extensive literature on its derivatives provides a clear roadmap for its evaluation. A systematic approach, beginning with broad in vitro screening and progressing to detailed mechanistic and in vivo studies, will be essential to unlock the full potential of this versatile chemical scaffold. The key to success will lie in the careful design of experiments, the rigorous interpretation of data, and the continuous feedback between chemistry and biology to optimize the properties of the lead compounds.
References
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer Chemotherapy and Pharmacology, 2024.[8][11]
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide deriv
- Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo [1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors.
- This compound | CAS 23585-00-4. Santa Cruz Biotechnology, n.d.
- Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PubMed Central, n.d.
- Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety. PubMed, 2023.
- The Role of Imidazole Derivatives in Modern Drug Discovery. Synblock, n.d.
- 23585-00-4|this compound. BIOFOUNT, n.d.
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry, 2025.
- Review of pharmacological effects of imidazole derivatives.
- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org, n.d.
- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PubMed Central, 2024.
- A review exploring biological activities of hydrazones. PubMed Central, n.d.
- Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies. Bahçeşehir Üniversitesi, n.d.
- This compound.
- This compound 97%, 5g Maybridge. LabVIETCHEM, n.d.
- 1-Methylimidazole. Wikipedia, n.d.
- 23585-00-4|this compound. BLD Pharm, n.d.
- Review of pharmacological effects of imidazole derivatives.
- Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies.
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences, n.d.
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed, 2008.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. ijrar.org [ijrar.org]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbohydrazide for Medicinal Chemistry and Drug Development
Introduction
1-Methyl-1H-imidazole-5-carbohydrazide is a key heterocyclic building block in the landscape of modern drug discovery. Its structural motif is present in a variety of pharmacologically active agents, valued for its role as a versatile scaffold and its ability to engage in crucial hydrogen bonding interactions with biological targets. The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and process development.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide detailed, field-tested protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific laboratory or production context.
Overview of Primary Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of an amide bond between the C5-carboxyl group of the imidazole ring and hydrazine. The two most prevalent and logical strategies to achieve this transformation are:
-
Route 1: The Two-Step Esterification-Hydrazinolysis Pathway. This classical and widely-used approach first converts the parent carboxylic acid into a more reactive ester intermediate, which is then subjected to nucleophilic attack by hydrazine.
-
Route 2: Direct Activation and Amidation. This strategy involves activating the parent carboxylic acid in situ to form a highly reactive species (such as an acyl chloride or an active ester), which then readily reacts with hydrazine, potentially shortening the overall sequence.
We will now explore each route in detail.
Route 1: The Classical Esterification-Hydrazinolysis Pathway
This two-step method is often considered the workhorse for preparing carbohydrazides due to its reliability, use of common reagents, and generally straightforward execution. The pathway proceeds via a stable, isolable ester intermediate.
Principle and Rationale
The core principle of this route is a two-stage activation. The initial carboxylic acid, 1-methyl-1H-imidazole-5-carboxylic acid, is not sufficiently electrophilic to react directly with hydrazine under mild conditions. The first step, an acid-catalyzed esterification (typically a Fischer esterification), converts the hydroxyl of the carboxylic acid into an alkoxy group (e.g., methoxy or ethoxy).[1] This ester functional group is significantly more susceptible to nucleophilic acyl substitution.
The second step, hydrazinolysis, involves the vigorous nucleophile, hydrazine, attacking the electrophilic carbonyl carbon of the ester.[2] The leaving group is a molecule of alcohol, and the thermodynamically stable carbohydrazide is formed. This reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[3]
Experimental Protocol
Step 1a: Synthesis of 1-Methyl-1H-imidazole-5-carboxylic acid Note: This starting material can be synthesized via various literature methods or procured commercially. One common approach involves the methylation of a suitable imidazole-5-carboxylate precursor followed by hydrolysis.
Step 1b: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq).
-
Reagents: Suspend the acid in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Catalysis: Cool the suspension in an ice bath (0 °C) and slowly add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise. Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon for attack by methanol.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of methanol used).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified further by column chromatography or recrystallization if necessary.
Step 1c: Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve the Methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) from the previous step in ethanol or methanol.
-
Reagents: Add hydrazine hydrate (N₂H₄·H₂O) (3.0-5.0 eq) to the solution. Causality: A molar excess of hydrazine is used to ensure the reaction goes to completion and to minimize the formation of di-acylated hydrazine byproducts.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials or residual hydrazine. Dry the product under vacuum to yield this compound, often in high purity.
Visualization of the Esterification-Hydrazinolysis Workflow
Caption: Workflow for Route 1 via an ester intermediate.
Route 2: Direct Activation and Amidation Pathway
This approach aims to streamline the synthesis by avoiding the isolation of an ester intermediate. It relies on converting the carboxylic acid into a highly reactive derivative in situ, which is then immediately trapped by hydrazine.
Principle and Rationale
The challenge with direct amidation is the low reactivity of the carboxylic acid. This route overcomes the hurdle by using a coupling agent or converting the acid to an acyl chloride.
-
Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form a highly electrophilic acyl chloride. This intermediate reacts rapidly and exothermically with hydrazine. This method is potent but can be incompatible with sensitive functional groups.
-
Peptide Coupling Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly used in peptide synthesis.[4] They activate the carboxylic acid to form an active ester or a similarly reactive species, which then undergoes amidation with hydrazine under milder conditions than the acyl chloride method.[5]
Experimental Protocol (Using a Coupling Agent)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) and a suitable anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 30-60 minutes. Causality: The coupling agent reacts with the carboxylate (formed by the base) to create a highly reactive O-acylisourea or similar intermediate, which is an excellent acylating agent.
-
Reaction: To the activated mixture, add hydrazine hydrate (1.5 eq) dropwise while maintaining the temperature at 0 °C to control the reaction's exothermicity.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product typically requires purification by column chromatography to remove coupling agent byproducts and unreacted starting material.
Visualization of the Direct Activation Workflow
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK [thermofisher.com]
A Technical Guide to 1-Methyl-1H-imidazole-5-carbohydrazide: Synthesis, Characterization, and Comparative Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will delve into a detailed, field-proven protocol for its synthesis, complete characterization data, and a comparative analysis of its potential biological activities. This document is intended to serve as a practical resource, enabling researchers to replicate the synthesis and understand the compound's profile in the context of related bioactive molecules.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. When functionalized with a carbohydrazide moiety, the resulting molecule gains an additional pharmacophore known for its diverse biological activities, including antimicrobial, antitubercular, and anticancer properties. This compound emerges as a molecule of interest at the intersection of these two important chemical motifs. This guide aims to provide a thorough experimental and comparative analysis of this compound.
Synthesis and Characterization
The synthesis of this compound is a two-step process commencing with the esterification of 1-methyl-1H-imidazole-5-carboxylic acid, followed by hydrazinolysis of the resulting ester. This synthetic pathway is a well-established and reliable method for the preparation of carbohydrazides from their corresponding carboxylic acids.[2]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1-Methyl-1H-imidazole-5-carboxylate
A solution of 1-methyl-1H-imidazole-5-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude methyl 1-methyl-1H-imidazole-5-carboxylate, which can be purified by column chromatography.[3]
Step 2: Synthesis of this compound
To a solution of methyl 1-methyl-1H-imidazole-5-carboxylate (1 equivalent) in methanol, hydrazine hydrate (2-3 equivalents) is added. The mixture is refluxed for 6-8 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold methanol and dried under vacuum to afford the final product, this compound, as a white to off-white solid.[2]
Characterization Data
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data is as follows:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, imidazole ring protons, and the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Resonances for the methyl carbon, imidazole ring carbons, and the carbonyl carbon of the hydrazide. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (140.15 g/mol ).[4] |
Comparative Biological Evaluation
While specific experimental biological data for this compound is not extensively available in the public domain, a comparative analysis based on structurally related compounds provides valuable insights into its potential bioactivities. The imidazole and carbohydrazide moieties are known to confer antimicrobial and other therapeutic properties.
Antimicrobial Activity
Derivatives of imidazole are well-documented for their broad-spectrum antimicrobial activities.[5] Similarly, carbohydrazide derivatives have been reported to possess significant antibacterial and antifungal properties. A study on hydrazones derived from 4-methyl-2-phenyl-1H-imidazole-5-carbohydrazide demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[6]
Comparative Data for Related Imidazole-Carbohydrazide Derivatives
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| Hydrazone of 4-methyl-2-phenyl-1H-imidazole-5-carbohydrazide | S. aureus | 50 | [6] |
| Hydrazone of 4-methyl-2-phenyl-1H-imidazole-5-carbohydrazide | E. coli | >50 | [6] |
| Novel Benzimidazole Derivatives | T. cruzi | IC₅₀ = 5 µM | [7] |
Based on these findings, it is plausible to hypothesize that this compound would exhibit antimicrobial activity. Further derivatization, such as the formation of hydrazones, could enhance this activity.
Antitubercular Activity
The imidazole core is a key feature in several antitubercular agents.[8] The development of drug resistance in Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents, and imidazole derivatives have shown promise in this area. Several studies have reported on the synthesis and evaluation of imidazole derivatives against M. tuberculosis.[5]
Caption: Potential biological activities of this compound.
Conclusion
This compound is a readily synthesizable molecule with significant potential for further investigation in drug discovery. The synthetic protocol outlined in this guide is robust and can be implemented in a standard laboratory setting. While direct biological data on this specific compound is limited, the extensive research on related imidazole and carbohydrazide derivatives strongly suggests its potential as an antimicrobial and antitubercular agent. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic possibilities of this intriguing heterocyclic compound. Further studies are warranted to elucidate its precise biological activity profile and mechanism of action.
References
- Al-Warhi, T., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(15), 5808. [Link]
- Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5099. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Wang, Z., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(22), 5347. [Link]
- Mohamed, M. S., et al. (2010). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 15(11), 7973-7987. [Link]
- Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. [Link]
- PubChem. (n.d.). Methyl 1-methyl-1H-imidazole-5-carboxylate.
- PubChemLite. (n.d.). This compound (C5H8N4O).
- Saavedra-Lira, E., et al. (2017). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3469. [Link]
- Stączek, P., et al. (2020). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. Molecules, 25(18), 4069. [Link]
- Gaba, M., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 90–98. [Link]
- Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-1525. [Link]
- Abdul Jabar, K. H. (2018). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal, 15(4), 433-439. [Link]
- Olin Corporation. (1985). Process for making carbohydrazide. U.S.
- Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. [Link]
- Sriram, D., et al. (2018). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Receptors and Signal Transduction, 38(5), 375-384. [Link]
- Gaba, M., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 90–98. [Link]
- Maybridge. (n.d.). This compound, 97%.
- Ningxia Zhuoyu New Material Technology Co., Ltd. (2013). 1-methylimidazole preparation method.
- Human Metabolome Database. (2021). Showing metabocard for 1-Methylimidazole (HMDB0243940).
- Fokin, V. V. (2015). Imidazole and 1-Methylimidazole Hydrogen Bonding and Non-Hydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B, 119(4), 1546-1556. [Link]
- PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. nbinno.com [nbinno.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-imidazole-5-carbohydrazide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-1H-imidazole-5-carbohydrazide (CAS 23585-00-4). As a compound combining the chemical functionalities of an imidazole ring and a carbohydrazide group, it requires careful handling and adherence to established hazardous waste protocols. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined here are based on an understanding of the potential hazards associated with its constituent chemical groups and general best practices for laboratory chemical waste management.
Understanding the Hazard Profile
-
Imidazole Derivatives: Imidazole and its derivatives are known to be irritants.[1] GHS classifications for similar compounds, such as 1H-imidazole-5-carbohydrazide and 1-methyl-1H-imidazole-5-carboxamide, indicate that they are harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[2][3]
-
Hydrazide Compounds: Hydrazides are recognized for their reactivity and potential toxicity. They are powerful reducing agents and can react vigorously with oxidizing agents.[4] Some hydrazine derivatives are suspected carcinogens.[5] The carbohydrazide functional group, in particular, can decompose upon heating or exposure to ultraviolet light, potentially forming explosive mixtures.[6][7]
Based on this information, this compound should be treated as a hazardous substance with the potential for irritation, toxicity, and reactivity.
Quantitative Hazard Data Summary
The following table summarizes GHS hazard statements for structurally similar compounds, which should be considered as potential hazards for this compound.
| Compound | GHS Hazard Statements | Source |
| 1H-imidazole-5-carbohydrazide | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | PubChem[3] |
| 1-methyl-1H-imidazole-5-carboxamide | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2] |
Core Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is to treat it as a hazardous chemical waste and have it collected by a licensed environmental waste management service. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Proper Identification: Clearly label all waste containing this compound.
-
Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Keep it segregated from:
-
Strong oxidizing agents (e.g., nitrates, perchlorates, peroxides)
-
Strong acids and bases
-
Incompatible solvents
-
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[1][8] For solid waste, a sturdy, sealable plastic or glass container is appropriate. If the waste is in a solution, ensure the container material is compatible with the solvent used.
-
Labeling: Immediately upon adding the first drop of waste to the container, affix a "Hazardous Waste" label.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[1] Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.
Step 4: Arranging for Waste Collection
-
Request Pickup: Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.[10]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or contacting the EHS office directly.
Chemical Neutralization: Considerations and Cautions
While chemical neutralization of hydrazide compounds is possible, it is a hazardous procedure that should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department. Incomplete neutralization can produce byproducts that are also hazardous.[11][12]
The following information is provided for educational purposes and does not constitute a recommendation for in-lab treatment without proper oversight.
-
Oxidative Degradation: Hydrazine and its derivatives can be neutralized through oxidation. Common oxidizing agents used for this purpose include:
-
Sodium hypochlorite (bleach)
-
Calcium hypochlorite
-
Hydrogen peroxide
-
-
Reaction Conditions: The reaction is typically carried out in dilute aqueous solutions to control the exothermic reaction.[4] The pH of the solution may also need to be controlled.
-
Potential Hazards:
-
The reaction can be highly exothermic and may produce heat and gas.
-
Incomplete reaction can lead to the formation of other hazardous compounds.
-
The use of strong oxidizers presents its own set of safety hazards.
-
Under no circumstances should you attempt to neutralize this compound waste without consulting and receiving approval from your institution's EHS professionals.
Spill and Emergency Procedures
In the event of a spill, the primary concern is to ensure personal safety and prevent the spread of contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the waste container appropriately and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide details of the spill to the emergency responders.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- Environmental Health and Safety, The University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Oregon State University, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Google Patents. (n.d.). Methods and systems for neutralization of hydrazine.
- Harvard University, Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
- The Ohio State University, Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
- Defense Technical Information Center. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills.
- Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide.
- Ataman Kimya. (n.d.). Carbohydrazide.
- Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carboxamide.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Office of Scientific and Technical Information. (n.d.). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels.
- PubChem. (n.d.). 1H-imidazole-5-carbohydrazide.
- Oxidation Technologies. (n.d.). Carbohydrazide Information.
- ResearchGate. (n.d.). Products of the neutralization of hydrazine fuels with hypochlorite.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. 1-methyl-1H-imidazole-5-carboxamide | C5H7N3O | CID 2736884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-imidazole-5-carbohydrazide | C4H6N4O | CID 225355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arxada.com [arxada.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 7. atamankimya.com [atamankimya.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 1-Methyl-1H-imidazole-5-carbohydrazide
Welcome to your comprehensive guide on the safe handling of 1-Methyl-1H-imidazole-5-carbohydrazide. In drug discovery and development, our progress is intrinsically linked to our ability to manage the chemical tools of our trade with precision and, above all, safety. This document moves beyond a simple checklist, providing you with the rationale behind each safety recommendation. By understanding the why, you empower yourself to make informed decisions, ensuring both the integrity of your research and the safety of your laboratory team.
The guidance herein is synthesized from established safety protocols for related chemical families and available data on the target compound. Let's proceed with a science-first approach to safety.
Hazard Profile: A Tale of Two Moieties
To establish the correct personal protective equipment (PPE) and handling protocols, we must first build a robust hazard profile. While a complete, dedicated Safety Data Sheet (SDS) for this compound is not widely available, we can construct a highly reliable profile by examining its constituent parts: the 1-methylimidazole ring and the carbohydrazide functional group.
-
Directly Identified Hazards : The compound is known to cause serious eye irritation, skin irritation, and potential respiratory irritation[1].
-
Inference from the 1-Methylimidazole Moiety : The imidazole core is a significant driver of the hazard profile. Structurally similar compounds like 1-methylimidazole are classified as corrosive to the skin and eyes, causing severe burns[2][3]. They are also recognized as being harmful if swallowed and toxic in contact with skin[2]. Furthermore, some derivatives carry a warning for suspected reproductive toxicity.
-
Inference from the Carbohydrazide Moiety : The carbohydrazide group, while often used as a safer substitute for hydrazine, still requires careful handling. Hydrazine and its derivatives are noted for their potential as occupational carcinogens and can cause systemic effects upon exposure[4][5]. The primary risks associated with this functional group include skin and eye irritation and potential sensitization.
Synthesized Hazard Assessment: Based on this analysis, we must treat this compound as, at a minimum, a severe skin and eye irritant, with the potential for corrosivity, dermal toxicity, and respiratory tract irritation. The solid, powdered nature of the compound increases the risk of inadvertent inhalation.
| Hazard Category | Evidence | Implication for Handling |
| Skin Irritation/Corrosion | Direct GHS statement[1]. Strong evidence from 1-methylimidazole analog[2][3]. | Skin must be protected from all contact. Use of appropriate gloves and a lab coat is mandatory. |
| Eye Damage/Irritation | Direct GHS statement[1]. Strong evidence from 1-methylimidazole analog[2][3]. | Chemical splash goggles are required at all times. A face shield is necessary when handling larger quantities or during tasks with a high splash risk. |
| Respiratory Irritation | Direct GHS statement[1]. | All handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust. |
| Acute Dermal Toxicity | Inferred from 1-methylimidazole analog (LD50 400-600 mg/kg, rabbit)[2]. | Double gloving may be appropriate for prolonged handling. Immediate removal and washing upon any skin contact. |
| Acute Oral Toxicity | Inferred from 1-methylimidazole analog (LD50 ~1144 mg/kg, rat)[2]. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is designed to provide a comprehensive barrier against the risks associated with this compound.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure proper engineering controls are in place.
-
Chemical Fume Hood : All weighing, transferring, and dissolution of the solid compound must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable and serves to mitigate the primary inhalation hazard[6].
-
Safety Shower & Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance of your workspace[6].
Primary Protective Gear
This is the minimum required PPE for any work involving this compound.
-
Eye and Face Protection :
-
Chemical Splash Goggles : Must be worn at all times. Standard safety glasses do not provide adequate protection from splashes, which are a primary concern given the compound's severe eye irritation potential[7].
-
Face Shield : A full-face shield should be worn over chemical splash goggles when handling significant quantities (>1g) of the solid or when performing any operation with a high risk of splashing, such as during quenching of a reaction.
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat buttoned completely is mandatory to protect against incidental skin contact.
-
Gloves : Glove selection is critical. Due to the compound's chemical nature (a heterocyclic amine derivative) and potential for dermal toxicity, nitrile or butyl rubber gloves are recommended.
-
For Splash Protection/Short-Duration Tasks : A single pair of nitrile gloves (minimum thickness of 4-5 mil) is acceptable.
-
For Extended Handling or Immersive Work : Double gloving or the use of thicker, chemical-resistant butyl rubber gloves is advised[8].
-
Glove Integrity : Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Do not reuse disposable gloves.
-
-
-
Respiratory Protection :
-
Under normal conditions, handling this compound within a certified chemical fume hood should provide adequate respiratory protection.
-
If engineering controls are not available or fail, or during a large-scale spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter would be required. However, such scenarios indicate a failure of primary safety protocols and should be avoided.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Step-by-Step Handling Protocol
-
Preparation : Before retrieving the chemical, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent). Don the appropriate PPE as determined by your task assessment.
-
Weighing : Perform all weighing operations on a draft shield or within the fume hood to prevent air currents from dispersing the powder. Use anti-static weigh boats or paper if static electricity is an issue.
-
Transfer : Handle the container and transfer tools carefully to minimize the creation of dust.
-
Dissolution : If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : Tightly seal the source container immediately after use. Clean any residual dust from the spatula and weighing area with a solvent-dampened wipe.
-
Hand Washing : After removing gloves, always wash your hands thoroughly with soap and water.
Spill Response Protocol
A small, contained spill of the solid material inside a fume hood can be managed by laboratory personnel.
-
Alert : Alert personnel in the immediate area.
-
Isolate : Ensure the fume hood sash is kept at the lowest practical height.
-
PPE : If not already wearing enhanced PPE, don a face shield and consider double gloves.
-
Cleanup : Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe the area from the outside in. Place all contaminated materials into a sealed plastic bag.
-
Decontamination : Wipe the spill area again with soap and water.
-
Disposal : Label the sealed bag as "Hazardous Waste: this compound Contaminated Debris" and dispose of it according to your institution's hazardous waste procedures.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All waste containing this compound, whether solid, in solution, or as contaminated labware, must be treated as hazardous waste.
-
Waste Streams : Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your EHS office for specific institutional procedures.
By integrating this expert-level guidance into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- NIOSH Pocket Guide to Chemical Hazards: Hydrazine. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards: Methyl hydrazine. (n.d.). Centers for Disease Control and Prevention.
- Evaluation Statement for 1H-Imidazole, 1-methyl-. (2022). Australian Industrial Chemicals Introduction Scheme.
- Safety Data Sheet: 1-methylimidazole. (n.d.). Chemos GmbH & Co.KG.
- Personal Protective Equipment. (2025). U.S. Environmental Protection Agency (EPA).
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Texas at Austin.
Sources
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chemos.de [chemos.de]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
